5-Azido-1,2,3-trifluorobenzene
Description
The exact mass of the compound 5-Azido-1,2,3-trifluorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Azido-1,2,3-trifluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azido-1,2,3-trifluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-azido-1,2,3-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-4-1-3(11-12-10)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLCBNYUWMFGLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342016-86-7 | |
| Record name | 5-azido-1,2,3-trifluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Azido-1,2,3-trifluorobenzene
Executive Summary: The Strategic Value of a Fluorinated Aryl Azide
5-Azido-1,2,3-trifluorobenzene is a bifunctional chemical building block of significant interest in contemporary medicinal chemistry and chemical biology. It strategically combines two high-value chemical motifs: the 1,2,3-trifluorophenyl group and the azide functional group. The dense fluorination pattern on the aromatic ring is a well-established strategy for enhancing the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2][3] Fluorine's unique electronic properties can modulate the pKa of nearby functional groups and lead to favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, within protein binding pockets.[4]
Concurrently, the azide group serves as a versatile chemical handle, most notably for its participation in 1,3-dipolar cycloaddition reactions—the cornerstone of "click chemistry."[5] This allows for the efficient and specific conjugation of the trifluorophenyl moiety to a wide array of molecules, including biomolecules, polymers, and complex organic scaffolds, under mild conditions. This guide provides a comprehensive, field-proven methodology for the synthesis, purification, characterization, and safe handling of this valuable reagent.
Synthetic Pathway: From Amine to Azide
The synthesis of 5-Azido-1,2,3-trifluorobenzene is most reliably achieved through a two-step, one-pot sequence starting from the commercially available 3,4,5-trifluoroaniline. The core transformation relies on the diazotization of the primary aromatic amine followed by nucleophilic substitution with an azide salt.
Causality of the Synthetic Strategy
The chosen pathway is predicated on well-established and robust organic reactions.
-
Diazotization: A primary aromatic amine is the ideal precursor for forming an arenediazonium salt. This reaction, conducted in a cold, acidic medium, converts the amino group into an exceptionally good leaving group: dinitrogen (N₂).[6][7] The in situ generation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite and a strong acid like HCl is critical for controlling the reactivity and preventing the decomposition of the unstable nitrous acid.[8] The reaction temperature is maintained between 0-5 °C because arenediazonium salts, while more stable than their aliphatic counterparts, are prone to decomposition and potentially hazardous side reactions at elevated temperatures.[6][8][9]
-
Azidation: The subsequent introduction of sodium azide (NaN₃) provides the azide anion (N₃⁻), a potent nucleophile that readily displaces the diazonium group. The irreversible loss of gaseous N₂ provides a strong thermodynamic driving force for the reaction, ensuring high conversion to the desired aryl azide.[6] This Sandmeyer-type reaction is a highly efficient method for introducing the azide functionality onto an aromatic ring.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of 5-Azido-1,2,3-trifluorobenzene.
Detailed Experimental Protocol
Disclaimer: This protocol involves potentially hazardous materials. All steps must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a blast shield.
Materials:
-
3,4,5-Trifluoroaniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~37%, 3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.1 eq)
-
Sodium Azide (NaN₃, 1.2 eq)
-
Deionized Water
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Diazonium Salt Formation: a. In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3,4,5-trifluoroaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and deionized water. b. Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C. c. Separately, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred aniline solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Vigorous stirring is essential. e. After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0-5 °C.
-
Azide Formation: a. In a separate beaker, dissolve sodium azide (1.2 eq) in deionized water and cool it in an ice bath. b. CAUTION: Add the cold diazonium salt solution from Step 1e slowly and carefully to the stirred sodium azide solution. Immediate and vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence. c. Once the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours or until gas evolution ceases.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x). b. Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Do not heat the flask excessively. d. The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product as a pale yellow oil.
Comprehensive Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final product. The combination of fluorine and azide moieties gives 5-Azido-1,2,3-trifluorobenzene a distinct spectroscopic signature.
Characterization Logic Diagram
Caption: A logical workflow for the analytical characterization of the target compound.
Expected Spectroscopic Data
| Technique | Expected Observation | Rationale |
| ¹H NMR | One signal, appearing as a multiplet (e.g., triplet of triplets) around δ 6.8-7.2 ppm. | The two protons (H4, H6) are chemically equivalent. The signal is split by coupling to the adjacent fluorine (F3) and the more distant fluorine (F2). |
| ¹⁹F NMR | Two signals: a doublet of triplets (or multiplet) for F1/F3 and a triplet of triplets (or multiplet) for F2. | F1 and F3 are equivalent and couple to F2 and the two protons. F2 is unique and couples to F1/F3 and the two protons. |
| ¹³C NMR | Expect 4 aromatic signals due to symmetry. Carbons bonded to fluorine will appear as doublets due to ¹J(C-F) coupling. The carbon attached to the azide (C5) will have a distinct chemical shift. | The molecule has a plane of symmetry. C-F coupling is a hallmark of fluorinated aromatics.[10] |
| IR Spectroscopy | A strong, sharp, and highly diagnostic peak at ~2120 cm⁻¹ . | This absorption corresponds to the asymmetric stretching vibration of the azide (N₃) functional group.[11][12] |
| Mass Spectrometry (EI-MS) | Molecular ion (M⁺) peak at m/z = 181. A very prominent base peak at m/z = 153 ([M-28]⁺). | The molecular weight corresponds to the formula C₆H₂F₃N₃. The loss of a stable N₂ molecule (28 Da) is the characteristic and dominant fragmentation pathway for aryl azides.[13] |
Critical Safety and Handling Protocols
Trustworthiness through Self-Validation: Adherence to strict safety protocols is non-negotiable when working with organic azides. These compounds are energetically unstable and can be sensitive to heat, shock, and friction.[14][15]
-
Energetic Potential Assessment: The stability of organic azides can be estimated by the carbon-to-nitrogen (C/N) ratio. For 5-Azido-1,2,3-trifluorobenzene (C₆H₂F₃N₃), the ratio of heavy atoms to nitrogen atoms is (6 carbons + 3 fluorines) / 3 nitrogens = 3. While more stable than low-molecular-weight aliphatic azides, it should still be treated as potentially explosive.[14][16]
-
Engineering Controls: All manipulations must be conducted in a chemical fume hood. For reactions involving more than 1-2 grams, the use of a blast shield is mandatory.
-
Incompatible Materials: Avoid contact with strong acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). Do not use metal spatulas for transfers to avoid friction; use plastic or wood spatulas instead.[15] Chlorinated solvents like dichloromethane should be avoided as they can form dangerously explosive poly-azidomethanes.[15]
-
Storage: Store the compound in a tightly sealed container, protected from light, and in a refrigerator or freezer. Do not store as a dried, neat solid in large quantities if possible; storing as a solution is preferable.
-
Disposal: Azide-containing waste must be segregated and never mixed with acidic waste streams. Quench residual azides in reaction mixtures or waste with a reducing agent like sodium nitrite under acidic conditions before disposal, following institutional safety guidelines.
References
- Organic Chemistry Frontiers. (n.d.). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. RSC Publishing.
- Smol'yakov, A. F., Rodionov, A. N., et al. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI.
- Unoh, Y., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- Ley, S. V., et al. (2016). Exploring Flow Procedures for Diazonium Formation. PubMed Central.
- Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.
- Peterson, T. V., Streamland, T. U. B., & Awad, A. M. (2014). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. Molecules, 19(2), 2434-2444.
- ChemicalBook. (n.d.). 1,3,5-Trifluorobenzene(372-38-3) 1H NMR spectrum.
- Dolbier, W. R. Jr. (2016). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. PubMed Central.
- ResearchGate. (n.d.). Mass spectrometry of aryl azides.
- ACS Publications. (n.d.). Infrared Spectra of Organic Azides. Analytical Chemistry.
- Ithy. (2025). Exploring the Reaction Conditions for 3-(Trifluoromethyl)acetophenone Synthesis.
- University of Pittsburgh. (2013). Safe Handling of Azides.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties.
- ResearchGate. (n.d.). Infrared (IR) spectra of azide in HN3, CH3N3 and AZT (in cm-1).
- Environmental Health and Safety. (n.d.). Azide Compounds.
- ResearchGate. (n.d.). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials.
- Clark, J. (n.d.). some reactions of diazonium ions. Chemguide.
- PharmaBlock. (n.d.). Application of Fluorine in Drug Discovery.
- Pretsch, E., Bühlmann, P., & Badertscher, M. (n.d.). 13C NMR Spectroscopy. In Structure Determination of Organic Compounds.
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Evolution of Fluorinated Photo-Crosslinkers: From Nitrenes to Carbenes in Chemoproteomics
Introduction: The Imperative of Covalent Capture
In the architecture of drug discovery, transient protein-ligand interactions often escape detection by traditional equilibrium-based assays. Photoaffinity labeling (PAL) bridges this gap by converting these transient non-covalent interactions into irreversible covalent bonds upon light activation.
While the concept was introduced by Westheimer in the 1960s, the field struggled for decades with "chemical noise"—non-specific labeling driven by unstable intermediates. The solution lay in the strategic incorporation of fluorine.[1] This guide traces the technical evolution of fluorinated crosslinkers, detailing how the shift from aryl nitrenes to trifluoromethyl carbenes revolutionized target deconvolution and activity-based protein profiling (ABPP).
Era 1: The Nitrene Challenge & The Fluorine Fix
The Aryl Azide Problem
Early PAL reagents relied heavily on simple aryl azides (Fleet & Knowles). Upon UV irradiation (<300 nm), these precursors generate a singlet nitrene.[2]
-
The Failure Mode: Ideally, the nitrene inserts into a bond. However, the singlet nitrene is highly unstable and prone to ring expansion , forming a dehydroazepine (or ketenimine) intermediate. This species is a long-lived electrophile that diffuses away from the binding site, reacting with nucleophiles in the bulk solvent rather than the specific target. This results in high background and false positives.
The Perfluorophenyl Azide (PFPA) Solution
In the 1990s, Keana and Cai introduced perfluorophenyl azides.
-
The Mechanism: Substituting the phenyl ring with fluorine atoms exerts a powerful electron-withdrawing effect. This destabilizes the transition state required for ring expansion.
-
The Result: The fluorine atoms force the system to bypass the dehydroazepine route, keeping the nitrene in its reactive state for local insertion or facilitating intersystem crossing to the triplet state, which behaves as a diradical.
-
Impact: PFPAs significantly improved labeling specificity and allowed for ambient temperature handling due to increased thermal stability.
Era 2: The Carbene Revolution (Trifluoromethyl Diazirines)
While PFPAs solved the ring expansion issue, they still required UV activation at wavelengths that could damage biological samples (<300 nm).[2][3] The field needed a "silent" precursor that could be activated at longer wavelengths (~350 nm).
The Brunner Breakthrough (1980)
Josef Brunner introduced 3-trifluoromethyl-3-phenyldiazirine (TPD) .[4] This molecule represents the gold standard in modern chemoproteomics.
Why Fluorine is Critical in Diazirines
The trifluoromethyl (CF3) group is not merely a label; it is a functional necessity for two reasons:
-
Thermal Stability: Non-fluorinated diazirines are often unstable and prone to spontaneous nitrogen loss. The electron-withdrawing CF3 group stabilizes the diazirine ring, allowing it to withstand chemical synthesis and storage.
-
Photochemical Tuning: The CF3 group shifts the absorption maximum to ~350–360 nm (the "bio-friendly" UV window), avoiding DNA and protein damage associated with 254 nm light.
Mechanism of Action
Upon irradiation, the diazirine expels nitrogen gas (N2) to generate a singlet carbene . Unlike nitrenes, carbenes are extremely reactive species capable of inserting into C-H, O-H, and N-H bonds with high efficiency.
Figure 1: Photolysis pathway of Trifluoromethyl Diazirines. The CF3 group stabilizes the precursor but allows rapid generation of the reactive carbene upon 350nm irradiation.
Technical Comparison: Selecting the Right Tool
For drug development professionals, choosing the right crosslinker is a balance of reactivity, size, and perturbation.
| Feature | Aryl Azides (Classic) | Benzophenones | TF-Diazirines (Gold Standard) |
| Reactive Intermediate | Nitrene (Singlet/Triplet) | Triplet Diradical | Singlet Carbene |
| Activation Wavelength | < 300 nm (Damaging) | 350–360 nm | ~350 nm |
| Labeling Preference | Nucleophiles (Lys, Cys) | C-H bonds (Methionine pref.) | Unbiased C-H, O-H, N-H insertion |
| Steric Bulk | Small | Large (Bulky) | Small (Methyl isostere) |
| Irradiation Time | Short (mins) | Long (mins to hours) | Short (mins) |
| Key Limitation | Ring expansion (High background) | Steric hindrance; Non-specific | Synthesis complexity |
Experimental Protocol: Live-Cell Photo-Crosslinking
Validating Target Engagement via "Minimalist" Linkers
This protocol utilizes a bifunctional probe (Drug-Linker-Diazirine-Alkyne) for in situ proteome profiling.
Phase 1: Incubation (Equilibrium Binding)
-
Cell Culture: Grow cells (e.g., HEK293T) to 80-90% confluency.
-
Probe Treatment: Treat cells with the photo-probe (1–10 µM) in serum-free media.
-
Control: Include a "Competition" arm pre-treated with 10x excess of the parent drug (no probe) to prove specific binding.
-
-
Incubation: 30–60 mins at 37°C. Note: Time depends on the drug's k_on/k_off.
Phase 2: Photo-Activation (Covalent Capture)
-
Wash: Remove media and wash 2x with cold PBS. Leave cells in minimal PBS.
-
Irradiation: Place culture dish on ice (critical to prevent thermal degradation and reduce diffusion).
-
UV Exposure: Irradiate at 365 nm for 5–10 minutes.
-
Hardware: Use a Stratalinker or LED array. Ensure the light source is calibrated.
-
Phase 3: Click Chemistry & Enrichment
-
Lysis: Lyse cells in RIPA buffer containing protease inhibitors.
-
CuAAC Reaction: React lysate (1 mg protein) with:
-
Biotin-Azide (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO4 (1 mM)
-
Incubate 1 hour at RT with rotation.
-
-
Enrichment: Precipitate proteins (methanol/chloroform), resolubilize, and incubate with Streptavidin-agarose beads.
-
Elution & Analysis: Wash beads stringently (SDS, Urea). Elute via on-bead digestion (trypsin) for LC-MS/MS or boiling in Laemmli buffer for Western Blot.
Figure 2: Standard Chemoproteomic Workflow. The process moves from equilibrium binding to covalent fixation, followed by bio-orthogonal tagging and mass spectrometry.
Modern Applications & Future Directions
Minimalist Linkers
Recent advances (Li et al., 2013) utilize the small size of the diazirine to create "minimalist" linkers. By embedding the aliphatic diazirine directly into the pharmacophore (replacing a methyl or tert-butyl group), researchers can map binding sites without altering the drug's affinity.
Fluorogenic "Fluoro-Crosslinkers"
A 2023 breakthrough involved coupling fluorinated azides with coumarin scaffolds.[5] These probes are non-fluorescent until the crosslinking event occurs (or upon specific activation), effectively turning the "chemical noise" problem into a "signal-to-noise" advantage for imaging glycan-protein interactions.
References
-
Westheimer, F. H. (1962). Photoaffinity Labeling. Science. Link
-
Fleet, G. W., Knowles, J. R., & Porter, R. R. (1969). The antibody binding site: Labelling of a specific antibody against the dinitrophenyl group with a photo-affinity precursor. Biochemical Journal. Link
-
Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry. Link
-
Brunner, J., Senn, H., & Richards, F. M. (1980). 3-Trifluoromethyl-3-phenyldiazirine.[4] A new carbene generating group for photolabeling reagents.[4][6] Journal of Biological Chemistry. Link
-
Li, Z., Hao, P., Li, L., et al. (2013). Minimalist photo-crosslinkers for cell-based protein profiling. Angewandte Chemie International Edition. Link
-
Bousch, C., et al. (2023).[5] Fluorogenic Photo-Crosslinking of Glycan-Binding Protein Recognition Using a Fluorinated Azido-Coumarin Fucoside.[5][6] Angewandte Chemie. Link
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012).[7] Diazirine based photoaffinity labeling.[5][7][8] Bioorganic & Medicinal Chemistry. Link
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- 4. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorogenic Photo-Crosslinking of Glycan-Binding Protein Recognition Using a Fluorinated Azido-Coumarin Fucoside - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to the Predicted Solubility and Stability of 5-Azido-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Azido-1,2,3-trifluorobenzene is a specialized chemical building block with potential applications in medicinal chemistry and materials science, particularly in click chemistry and photoaffinity labeling. Its utility is intrinsically linked to its solubility in common reaction media and its stability under various laboratory conditions. This document provides a comprehensive, albeit predictive, technical overview of these critical parameters. We project that this compound will exhibit good solubility in moderately polar to nonpolar aprotic organic solvents and limited solubility in polar protic solvents. As an aryl azide, it is expected to be both thermally and photochemically sensitive, with a significant risk of energetic decomposition upon heating. This guide outlines these predicted properties, provides detailed protocols for their experimental validation, and emphasizes the stringent safety measures required for handling this class of compounds.
Introduction to 5-Azido-1,2,3-trifluorobenzene: A Structural Perspective
The structure of 5-Azido-1,2,3-trifluorobenzene combines a trifluorinated phenyl ring with an azide functional group. This unique combination dictates its chemical reactivity and physical properties.
-
The Trifluorobenzene Core: The three fluorine atoms are powerful electron-withdrawing groups, which significantly polarize the benzene ring and influence its reactivity. The hydrophobicity imparted by the fluorinated ring is a key factor in its solubility profile[1].
-
The Azide Group (-N₃): The azide is a high-energy functional group known for its utility in bioorthogonal chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC) and for its ability to generate highly reactive nitrene intermediates upon thermal or photochemical decomposition[2][3]. This group is the primary determinant of the compound's instability.
Understanding the interplay between these two structural features is crucial for predicting its behavior in a laboratory setting.
Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility. The polarity of 5-Azido-1,2,3-trifluorobenzene is complex; the trifluorobenzene ring is largely nonpolar and hydrophobic, while the azide group introduces a degree of polarity. Therefore, its solubility will be a balance between these competing characteristics.
Qualitative Solubility Predictions
It is anticipated that the compound will be most soluble in solvents that can effectively solvate both the aromatic ring and the polar azide moiety.
-
High Solubility Predicted In: Moderately polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone.
-
Moderate Solubility Predicted In: Nonpolar aromatic solvents like Toluene and polar aprotic solvents like Acetonitrile and Dimethylformamide (DMF).
-
Low to Insoluble Predicted In: Highly polar protic solvents like Water and Methanol, and nonpolar aliphatic solvents like Hexane.
Predicted Quantitative Solubility in Common Laboratory Solvents
The following table presents estimated solubility values. These are predictive and require experimental verification.
| Solvent | Polarity Index | Predicted Solubility Category | Rationale for Prediction |
| Water | 10.2 | Insoluble | The large, hydrophobic trifluorobenzene ring dominates, preventing dissolution in the highly polar, hydrogen-bonding network of water. |
| Methanol | 5.1 | Sparingly Soluble | Some interaction is possible with the azide group, but the fluorinated ring limits overall solubility. |
| Ethanol | 4.3 | Soluble | Lower polarity than methanol allows for better solvation of the aromatic core while still interacting with the azide. |
| Tetrahydrofuran (THF) | 4.0 | Very Soluble | Excellent balance of moderate polarity and ability to solvate both polar and nonpolar moieties. |
| Dichloromethane (DCM) | 3.1 | Very Soluble | A common solvent for a wide range of organic compounds, its polarity is well-suited for this structure. |
| Acetone | 5.1 | Very Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| Ethyl Acetate | 4.4 | Very Soluble | A moderately polar solvent that should effectively solvate the molecule. |
| Acetonitrile | 5.8 | Soluble | Its polarity may be slightly too high for optimal solvation of the nonpolar ring, but solubility is still expected. |
| Toluene | 2.4 | Soluble | The aromatic nature of toluene will favorably interact with the trifluorobenzene ring. |
| Hexane | 0.1 | Sparingly Soluble | As a nonpolar aliphatic solvent, it will not effectively solvate the polar azide group. |
Stability Assessment and Safe Handling
Aryl azides are energetic compounds and must be handled with extreme caution. The presence of three electron-withdrawing fluorine atoms may influence the thermal stability, but the inherent reactivity of the azide group remains the primary concern.
Thermal Stability
Aryl azides decompose upon heating to release nitrogen gas (N₂) and form a highly reactive nitrene intermediate[3][4]. This decomposition is an exothermic process and can be explosive, especially in the neat form or at high concentrations.
-
Decomposition Onset: The decomposition temperature for many aryl azides falls within the range of 100-200 °C[5]. It is critical to determine the specific onset temperature for 5-Azido-1,2,3-trifluorobenzene using techniques like Differential Scanning Calorimetry (DSC) before performing any reactions at elevated temperatures[6].
-
Causality: The decomposition is initiated by the thermally induced cleavage of the weak N-N bond in the azide moiety. The resulting nitrene is highly reactive and can undergo various subsequent reactions, including insertion, rearrangement, or dimerization, often leading to complex product mixtures or polymerization[7].
NEVER heat the solid compound. Handle only in solution whenever possible.
Photochemical Stability
Aryl azides are sensitive to ultraviolet (UV) light, which can also trigger the extrusion of N₂ to form a nitrene. This property is exploited in photoaffinity labeling.
-
Light Sensitivity: It is predicted that 5-Azido-1,2,3-trifluorobenzene will be light-sensitive. Fluorination can sometimes alter the absorption spectrum and photochemical reactivity[8].
-
Storage: Store the compound in amber vials or protected from light to prevent degradation. When used in photochemical applications, the specific wavelength for optimal activation must be experimentally determined.
Chemical Stability and Incompatibilities
-
Reducing Agents: Avoid contact with reducing agents (e.g., phosphines, thiols, hydrides), as they will readily reduce the azide group.
-
Strong Acids: Strong acids can protonate the azide, potentially leading to the formation of highly unstable and explosive hydrazoic acid (HN₃).
-
Heavy Metals: Avoid contact with heavy metal salts (e.g., copper, lead, mercury, silver), which can form highly shock-sensitive and explosive metal azides. Note the exception for controlled catalytic use, such as copper(I) in CuAAC reactions, where it is used in catalytic amounts under specific conditions[2].
-
Shock Sensitivity: While many simple aryl azides are not shock-sensitive as solids, this property should not be assumed. Always handle with non-sparking spatulas and avoid grinding or subjecting the material to mechanical shock[9].
Experimental Protocols for Characterization
The following protocols are self-validating systems designed to provide reliable, first-hand data on the solubility and stability of 5-Azido-1,2,3-trifluorobenzene.
Protocol: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method determines the saturation solubility of the compound in a specific solvent at a controlled temperature.
Methodology Steps:
-
Preparation: Add an excess amount of solid 5-Azido-1,2,3-trifluorobenzene to a known volume (e.g., 2.0 mL) of the chosen solvent in a sealed, amber glass vial. Ensure enough solid is added so that undissolved material remains visible.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow undissolved solids to settle. Alternatively, centrifuge the sample in a temperature-controlled centrifuge.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. To avoid drawing in solid particles, use a filter tip or a syringe fitted with a PTFE filter (0.22 µm).
-
Dilution: Dilute the aliquot with a suitable solvent (one in which the compound is highly soluble, e.g., acetonitrile) to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.
-
Calculation: Calculate the original concentration in the saturated solution (in mg/mL or mol/L) by accounting for the dilution factor. Repeat the process in triplicate for each solvent to ensure reproducibility.
Protocol: Thermal Stability Assessment via Differential Scanning Calorimetry (DSC)
DSC is a critical tool for identifying the onset temperature of decomposition and the energy released during this process[6][10].
Methodology Steps:
-
Sample Preparation: Accurately weigh a small amount of the solid compound (typically 1-3 mg) into a hermetically sealed aluminum DSC pan. Using a small sample size is a critical safety measure to minimize the energy released during decomposition.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program: Program the DSC instrument to ramp the temperature at a controlled rate, typically 5 or 10 °C/min, from ambient temperature to a temperature well beyond the expected decomposition (e.g., 300 °C). The entire process should be conducted under an inert nitrogen atmosphere.
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram. The onset of decomposition is identified as the temperature at which a sharp, irreversible exothermic peak begins. The peak temperature and the integrated area of the peak (enthalpy of decomposition, ΔHd) are also critical parameters.
-
Interpretation: A sharp exothermic peak with a large enthalpy value indicates a rapid, high-energy decomposition event, underscoring the potential explosive hazard of the material.
Visualized Workflows
Diagram: Solubility Determination Workflow
Caption: Workflow for assessing thermal stability via DSC.
Conclusion
While 5-Azido-1,2,3-trifluorobenzene represents a potentially valuable tool for chemical synthesis and drug discovery, its utility is predicated on a thorough understanding of its physical properties and inherent hazards. Based on chemical first principles and data from related structures, this compound is predicted to be soluble in a range of common aprotic organic solvents and possess significant thermal and photochemical instability. The azide functional group necessitates stringent safety protocols, including handling in solution, avoiding heat and shock, and storing away from light and incompatible materials. The experimental protocols detailed herein provide a clear and robust framework for the empirical validation of these predicted characteristics, ensuring both the safety of the researcher and the integrity of future experimental work.
References
-
Mykhailiuk, P. K. (2015). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 80(21), 10958–10965. [Link]
-
PubChem. (n.d.). 1,3,5-Trifluorobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
-
Keppler, B. R., et al. (1995). Azido and 5'-fluoro alpha-nucleosides as analogues of AZT and FLT. Helvetica Chimica Acta, 78(3), 673-684. [Link]
-
Li, Y., et al. (2023). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. The Journal of Organic Chemistry, 88(7), 4337–4343. [Link]
-
Lempert, Z., & Laza, J. (2006). Up-Scaling of DSC Data of High Energetic Materials. Journal of Thermal Analysis and Calorimetry, 85(1), 195–202. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
-
Soundararajan, N., et al. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. The Journal of Organic Chemistry, 58(10), 2771–2777. [Link]
-
Wang, X., et al. (2020). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 7(12), 1471-1476. [Link]
-
Zhang, Y., et al. (2020). Thermodynamic stability of cis-azobenzene containing DNA materials based on van der Waals forces. Chemical Communications, 56(63), 8964-8967. [Link]
-
Serfaty, H., et al. (1997). Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels. Journal of Medicinal Chemistry, 40(12), 1868–1876. [Link]
-
Sacramento City College. (n.d.). Experiment 1: Determination of Solubility Class. [Link]
-
Cadogan, J. I. G., et al. (1981). Thermal decomposition of aromatic azides. Formation of phenazines and related compounds. Journal of the Chemical Society, Perkin Transactions 1, 2392-2396. [Link]
-
TA Instruments. (2025). Precision Testing for Energetic Materials and Propellants. [Link]
-
Wikipedia. (n.d.). 1-Diazidocarbamoyl-5-azidotetrazole. Retrieved February 2, 2026, from [Link]
-
Koldobskii, G. I., et al. (2000). The thermal decomposition of azidopyridines. Russian Chemical Bulletin, 49(8), 1368-1372. [Link]
-
ResearchGate. (n.d.). Determination and Correlation of Solubilities of 1,3,5-Trifluoro-2,4,6-triiodobenzene in Different Solvents. Retrieved February 2, 2026, from [Link]
-
Matyáš, R., & Zeman, S. (2021). Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? Materials, 14(18), 5345. [Link]
-
Borbely, J. W., et al. (2018). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Applied Materials & Interfaces, 10(41), 35509–35517. [Link]
-
Figshare. (2023). Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole. The Journal of Organic Chemistry. [Link]
-
University of North Georgia. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
-
El-Nassan, H. B., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Molecules, 27(10), 3217. [Link]
-
Smolinsky, G. (1961). Thermal Reactions of Substituted Aryl Azides: The Nature of the Azene Intermediate. Journal of the American Chemical Society, 83(11), 2489–2493. [Link]
-
Al-Daffaie, S. S. (2022). Synthesis and characterization of azo liquid crystal compounds based on 5H-Thiazolo [3,4-b] [2][11][12]thiadiazole unit. Iraqi Journal of Science, 63(5), 2119-2129. [Link]
-
Defence Technology Agency. (2004). Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Link]
-
Benati, L., et al. (1986). Thermal Reactions of Aryl Azides with trans-I ,2-Dibenzoyl- and trans-I ,2-Diacetyl-ethylene. Journal of the Chemical Society, Perkin Transactions 1, 1659-1664. [Link]
-
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Diazidocarbamoyl-5-azidotetrazole - Wikipedia [en.wikipedia.org]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 11. 5'-Azido and 5'-fluoro alpha-nucleosides as analogues of AZT and FLT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Characterization of Azido-Functionalized 1,2,3-Triazole and Fused 1,2,3-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Efficiency CuAAC Protocol for 5-Azido-1,2,3-trifluorobenzene
Abstract & Strategic Context
This protocol details the optimized conditions for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Azido-1,2,3-trifluorobenzene . While standard phenyl azides are ubiquitous in "Click" chemistry, this specific fluorinated variant offers unique advantages and challenges.
Why this compound?
-
19F NMR Probe: The trifluorobenzene motif serves as a sensitive, symmetry-distinct NMR reporter, allowing reaction monitoring without isotopic enrichment.
-
Electronic Activation: The strong electron-withdrawing nature of the three fluorine atoms lowers the LUMO of the azide, theoretically accelerating the cycloaddition relative to non-fluorinated phenyl azides.
-
Lipophilicity: The fluorination significantly alters the logP, affecting solubility and membrane permeability in biological assays.
Scope: This guide covers safety, ligand selection, step-by-step synthesis, and a self-validating monitoring system using 19F NMR.
Safety & Handling (Critical)
Hazard Identification: Organic Azide / Fluorinated Aromatic
-
Energetic Potential: The C/N ratio for C₆H₂F₃N₃ is 2:1 (6 carbons, 3 nitrogens). Generally, organic azides are considered safe to handle if
. This compound violates that rule, placing it in a higher hazard category . -
Mitigation:
-
Do NOT distill this azide. Purification should be performed via column chromatography or recrystallization only.
-
Heat Limit: Do not heat reaction mixtures above 60°C.
-
Storage: Store as a solution (e.g., in DMSO or tBuOH) whenever possible to desensitize the shock hazard.
-
Metal Avoidance: Avoid contact with copper powders in the absence of ligands; use Cu(I) stabilizing ligands (THPTA/TBTA) to prevent the formation of explosive copper-azide aggregates.
-
Mechanistic Insight & Ligand Strategy
The reaction follows the stepwise Cu(I) catalytic cycle.[1] However, the electron-deficient nature of 5-Azido-1,2,3-trifluorobenzene alters the kinetics.
Electronic Effect
The fluorine atoms at positions 1, 2, and 3 exert a strong inductive effect (
Ligand Selection: THPTA vs. TBTA
For this specific protocol, we recommend THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over the more common TBTA.
-
Reasoning: The fluorinated azide is hydrophobic. To maintain a homogeneous reaction in aqueous/organic mixtures, a water-soluble ligand like THPTA allows for a higher water content in the solvent system, which accelerates CuAAC via the hydrophobic effect. Furthermore, THPTA protects the Cu(I) from oxidation more effectively than TBTA in open-air vessels.
Mechanistic Diagram
The following diagram illustrates the catalytic cycle, highlighting the electronic activation provided by the fluorinated ring.
Caption: CuAAC catalytic cycle emphasizing the accelerated azide coordination step due to the electron-withdrawing fluorinated ring.
Experimental Protocol
Materials
| Component | Specification | Role |
| Azide | 5-Azido-1,2,3-trifluorobenzene (0.5 M in DMSO) | Reactant (Limiting Reagent) |
| Alkyne | Terminal Alkyne of choice (1.0 - 1.2 equiv) | Reactant |
| Catalyst Source | CuSO₄[2][3] · 5H₂O (20 mM in water) | Pre-catalyst |
| Ligand | THPTA (50 mM in water) | Cu(I) Stabilizer |
| Reductant | Sodium Ascorbate (100 mM in water) | Reduces Cu(II) to Cu(I) |
| Solvent | DMSO / Water (1:1 v/v) or tBuOH / Water (1:1) | Reaction Medium |
Step-by-Step Procedure
1. Preparation of Catalyst-Ligand Complex (Premix)
-
In a small vial, mix the CuSO₄ solution and THPTA solution in a 1:2 molar ratio (Cu:Ligand).
-
Example: Mix 50 µL of CuSO₄ (20 mM) with 40 µL of THPTA (50 mM).
-
Why: Pre-complexing ensures that when Cu(II) is reduced, the ligand is immediately available to stabilize the Cu(I), preventing disproportionation.
2. Reaction Assembly
-
To a reaction vial containing the Alkyne (1.1 equiv), add the solvent (DMSO/Water 1:1).
-
Add the Azide (1.0 equiv). Note: Final concentration of azide should be ~50-100 mM.
-
Add the Catalyst-Ligand Premix (5 mol% relative to azide).
-
Initiation: Add Sodium Ascorbate (10 mol% relative to azide).
-
Flush the headspace with Nitrogen or Argon (optional but recommended for highest purity). Cap tightly.
3. Incubation
-
Stir at Room Temperature (23°C) .
-
Time: Due to the activated nature of the azide, reaction is typically complete in 1–4 hours.
-
Observation: The solution may turn slightly yellow (Cu(I)-ligand color). If it turns brown/black, oxygen has entered (Cu oxidation) or the azide is decomposing (check temperature).
4. Workup
-
For Analytical Purity: Dilute with water and extract with Ethyl Acetate. The fluorinated triazole is likely lipophilic.
-
For Biological Assays: The THPTA/Cu system is biocompatible; the mixture can often be used directly or purified via dialysis.
Self-Validating System: 19F NMR Monitoring
The most robust way to confirm success is tracking the symmetry and shift of the fluorine signals.
Pre-Reaction (Azide):
-
Signal A (Position 5, C-N3): N/A (No Fluorine).
-
Signal B (Position 2, C-F): Triplet (coupling with F1/F3). Chemical shift approx -155 to -160 ppm.
-
Signal C (Position 1,3, C-F): Doublet (coupling with F2).
Post-Reaction (Triazole):
-
Shift Change: The formation of the triazole ring at position 5 exerts a different electronic pull than the azide group.
-
Validation Rule: You will observe a distinct downfield shift (typically 1-3 ppm) of the fluorine signals. If the signals remain static, the click reaction has failed .
-
Symmetry Check: Because the substitution is at position 5 (axis of symmetry), the product should retain the 2:1 integration ratio (2 equivalent Fs at pos 1,3 : 1 F at pos 2). Loss of this symmetry indicates side reactions.
Workflow Visualization
Caption: Operational workflow for CuAAC with 19F NMR validation checkpoint.
Troubleshooting & Optimization
| Observation | Diagnosis | Remediation |
| No Reaction (NMR) | Catalyst Oxidation | Add fresh Sodium Ascorbate (5 mol%). Ensure headspace is inert. |
| Precipitation | Solubility Limit | Switch solvent to DMSO or increase THPTA concentration. |
| Multiple F-Peaks | Regioisomers? | Unlikely in CuAAC (1,4-exclusive). Indicates side reaction or azide decomposition. Check temperature. |
| Slow Kinetics | Steric Bulk on Alkyne | Heat gently to 40°C (Do not exceed 60°C). Increase catalyst load to 10 mol%. |
References
-
Mechanism of CuAAC: Himo, F., et al. "Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Role of the Dinuclear Copper Intermediate." J. Am. Chem. Soc.[3][4]2005 , 127, 210-216.[3] Link
-
Ligand Selection (THPTA): Hong, V., Presolski, S. I., Ma, C. & Finn, M. G. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angew.[5] Chem. Int. Ed.2009 , 48, 9879-9883. Link
-
Fluorinated Azides: Smith, A. J. R., et al. "19F-centred NMR analysis of mono-fluorinated compounds." RSC Advances2022 , 12, 10300. Link
-
Reaction Monitoring: Hein, J. E. & Fokin, V. V.[3] "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chem. Soc. Rev.2010 , 39, 1302-1315. Link
Sources
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- 2. A mild protocol for efficient preparation of functional molecules containing triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. magritek.com [magritek.com]
Application Note: Site-Specific Protein Labeling with 5-Azido-1,2,3-trifluorobenzene
This Application Note and Protocol is designed for researchers utilizing 5-Azido-1,2,3-trifluorobenzene (also referred to as 1-azido-3,4,5-trifluorobenzene) for site-specific protein bioconjugation. This reagent belongs to the class of fluoroaryl azides , which serve as versatile dual-modal probes for Cysteine Arylation (
Introduction & Mechanistic Basis
5-Azido-1,2,3-trifluorobenzene is a bifunctional chemical probe designed for the site-specific modification of cysteine residues in proteins. Unlike traditional maleimide reagents, which form reversible thioether bonds susceptible to retro-Michael addition, this fluoroaryl probe reacts via Nucleophilic Aromatic Substitution (
The Dual-Functionality of the Probe
The molecule features two distinct reactive handles:
-
The Trifluorobenzene Core (
Electrophile): The 1,2,3-trifluoro substitution pattern creates an electron-deficient ring. The fluorine at the 2-position (para to the azide if numbering 5-azido-1,2,3-trifluoro, or para to the central fluorine in the 3,4,5-trifluoro isomer) is highly activated for nucleophilic displacement by a thiolate anion (Cysteine). -
The Azide Group (
):-
Bioorthogonal Handle: Post-labeling, the azide serves as a "Click" chemistry handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to attach fluorophores, biotin, or drugs.
-
Photocrosslinker: Upon UV irradiation (~254-365 nm), the aryl azide generates a reactive nitrene, enabling covalent crosslinking to nearby biomolecules (Photoaffinity Labeling).
-
Mechanism of Site-Specificity
Specificity is achieved through the tunable reactivity of the fluoroaryl ring.
-
Kinetic Selectivity: The trifluoro-ring is less reactive than pentafluorophenyl probes. It requires a potent nucleophile (thiolate) and often a specific local environment (e.g., a basic patch or the
-clamp peptide sequence Phe-Cys-Pro-Phe ) to react. This reduces non-specific labeling of surface lysines. -
Regiochemistry: The reaction proceeds exclusively at the fluorine para to the central fluorine (or para to the azide depending on exact isomer symmetry), displacing it to yield a difluoro-aryl thioether .
Experimental Workflow
The following diagram illustrates the complete workflow from protein reduction to functionalization.
Figure 1: Workflow for site-specific labeling. The protein is first reduced, then reacted with the fluoroaryl azide probe via
Detailed Protocol
Materials Required
| Component | Specification | Notes |
| Probe | 5-Azido-1,2,3-trifluorobenzene | Dissolve to 50 mM in dry DMSO. Store at -20°C in dark. |
| Buffer | 50 mM Tris-HCl, pH 8.0 | pH 8.0 is critical to deprotonate Cysteine ( |
| Reductant | TCEP-HCl | Preferred over DTT (DTT contains thiols that compete for the probe). |
| Co-solvent | DMF or DMSO | To maintain probe solubility. |
| Click Reagents | DBCO-Fluorophore (SPAAC) or CuSO4/THPTA/Ascorbate (CuAAC) | Choose based on sensitivity/toxicity requirements. |
Step-by-Step Methodology
Step 1: Protein Preparation & Reduction
Ensure the target cysteine is reduced and accessible.
-
Dilute protein to 20–50 µM in 50 mM Tris-HCl, pH 8.0 .
-
Add TCEP (from 100 mM stock) to a final concentration of 0.5 mM (10–20 equivalents).
-
Incubate at Room Temperature (RT) for 30 minutes .
-
Note: Do not remove TCEP; it does not react with the fluoroaryl probe.
-
Step 2: Labeling Reaction (
)
The critical conjugation step.
-
Add 5-Azido-1,2,3-trifluorobenzene stock (50 mM in DMSO) to the protein solution.
-
Target Concentration: 0.5 – 1.0 mM (20–50 equivalents relative to protein).
-
Final DMSO content: Keep < 5% (v/v) to prevent denaturation.
-
-
Incubate at 37°C for 2–4 hours with gentle agitation.
-
Optimization: For highly accessible cysteines or
-clamp tagged proteins, 1 hour at 37°C may suffice. For buried cysteines, extend to overnight at RT.
-
-
Quench (Optional): Add excess DTT (10 mM) or 2-mercaptoethanol to scavenge unreacted probe if immediate purification is not possible.
Step 3: Purification
Remove unreacted probe to prevent background in the Click step.
-
Perform buffer exchange using Zeba™ Spin Desalting Columns (7K MWCO) or dialysis into PBS, pH 7.4 .
-
Critical: Remove all free azide probe before adding alkyne reagents.
-
Step 4: Functionalization (Click Chemistry)
Example using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Add DBCO-Fluorophore (e.g., DBCO-Cy5) to the purified protein-azide conjugate.
-
Concentration: 5–10 equivalents relative to protein.
-
-
Incubate at RT for 1 hour (or 4°C overnight) in the dark.
-
Remove excess dye via a second desalting step.
Reaction Mechanism Diagram
The following diagram details the chemical transformation at the cysteine residue.
Figure 2: Chemical mechanism. The cysteine thiolate attacks the fluoroaryl ring (likely at the C2 position, para to the C5-azide), displacing a fluoride ion to form the stable conjugate.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Cysteine oxidation | Ensure fresh TCEP is present. Verify pH is ≥ 7.5. |
| Buried Cysteine | Add mild denaturants (2M Urea) or increase Temp to 42°C. | |
| Precipitation | Probe insolubility | Pre-dissolve probe in DMSO. Ensure final DMSO < 10%. |
| Non-Specific Labeling | Reaction with Lysines | Decrease pH to 7.5 (Lys pKa ~10.5, Cys pKa ~8.3). Reduce probe excess. |
| No "Click" Product | Azide degradation | Avoid exposure to UV light during storage/reaction. |
References
-
Zhang, C., Welborn, M., Zhu, T., & Pentelute, B. L. (2016).
-Clamp-mediated cysteine conjugation.[1] Nature Chemistry, 8(2), 120–128. Link- Grounding: Establishes the mechanism of perfluoroaryl-cysteine chemistry and peptide-medi
-
Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification.[1][2] Nature Communications, 5, 4740. Link
- Grounding: Overview of site-selective cysteine modification str
-
Niphakis, M. J., & Cravatt, B. F. (2014). Enzyme inhibitor discovery by activity-based protein profiling. Annual Review of Biochemistry, 83, 341–377. Link
- Grounding: Discusses the use of fluoroaryl azides in photoaffinity labeling and proteomic profiling.
-
Fadeev, E. A., & Melamede, R. (2024). Cysteine-Specific Multifaceted Bioconjugation of Peptides and Proteins Using 5-Substituted 1,2,3-Triazines. Advanced Science. Link
- Grounding: Recent advances in cysteine-specific labeling using substituted aromatic/heteroarom
Sources
Application Note & Protocol: Covalent Immobilization of Enzymes onto Surfaces using 5-Azido-1,2,3-trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the covalent immobilization of enzymes onto various surfaces using the photo-activatable crosslinker, 5-Azido-1,2,3-trifluorobenzene. This heterobifunctional reagent allows for a versatile and efficient method to create robust, reusable biocatalytic surfaces. The protocol is detailed for the immobilization of Horseradish Peroxidase (HRP) onto a silanized glass surface as a model system, but the principles can be adapted for a wide range of enzymes and substrates.
Introduction
Enzyme immobilization is a critical technology in various fields, including diagnostics, biocatalysis, and drug development, offering advantages such as enhanced stability, reusability, and simplified product purification[1]. Covalent attachment provides a robust method for immobilization, preventing enzyme leaching and maintaining long-term activity[2]. Perfluorophenylazides (PFPAs), such as 5-Azido-1,2,3-trifluorobenzene, have emerged as powerful tools for surface functionalization and bioconjugation[3].
Upon exposure to ultraviolet (UV) light, the azido group of 5-Azido-1,2,3-trifluorobenzene is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with a wide variety of surfaces, including those with C-H, N-H, and C=C bonds[3][4]. The trifluorophenyl group provides a stable linkage. This photo-activated chemistry offers spatial and temporal control over the immobilization process.
There are two primary strategies for utilizing PFPAs in enzyme immobilization[3][5]:
-
Surface-First Approach: The surface is first functionalized with the PFPA reagent, followed by the attachment of the enzyme.
-
Enzyme-First Approach: The enzyme is first modified with the PFPA reagent, and the resulting conjugate is then attached to the surface.
This guide will focus on the surface-first approach , which is often preferred to avoid potential damage to the enzyme during the initial chemical modification step.
Mechanism of Action
The immobilization process using 5-Azido-1,2,3-trifluorobenzene involves a two-step photochemical reaction.
-
Photoactivation: Upon irradiation with UV light (typically in the range of 254-365 nm), the azide moiety of 5-Azido-1,2,3-trifluorobenzene undergoes photolysis, releasing nitrogen gas and generating a highly reactive singlet nitrene intermediate[6].
-
Covalent Insertion: The generated nitrene rapidly inserts into C-H or N-H bonds on the surface of the substrate, forming a stable covalent bond. This reaction is non-specific, allowing for the functionalization of a wide variety of organic and polymeric surfaces.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the immobilization of Horseradish Peroxidase (HRP) onto glass microscope slides.
Materials and Equipment
-
Reagents:
-
5-Azido-1,2,3-trifluorobenzene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Horseradish Peroxidase (HRP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Toluene, anhydrous
-
Ethanol, absolute
-
Acetone
-
Deionized water (ddH₂O)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
-
Equipment:
-
Glass microscope slides
-
UV lamp (254 nm or 365 nm)[7]
-
Spin coater or oven
-
Sonicator
-
Nitrogen gas source
-
Spectrophotometer or plate reader for activity assays
-
Protocol 1: Surface Preparation and Silanization of Glass Slides
This protocol describes the preparation of an amine-functionalized glass surface, which will serve as the foundation for subsequent modification with the PFPA linker.
-
Cleaning the Glass Slides: a. Sonicate the glass slides in acetone for 15 minutes. b. Rinse thoroughly with deionized water. c. Immerse the slides in Piranha solution for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Rinse extensively with deionized water and dry under a stream of nitrogen gas.
-
Silanization with APTES: a. Prepare a 2% (v/v) solution of APTES in anhydrous toluene. b. Immerse the cleaned and dried glass slides in the APTES solution for 1 hour at room temperature with gentle agitation. c. Rinse the slides with toluene, followed by ethanol, and finally deionized water. d. Dry the slides under a stream of nitrogen gas and then bake in an oven at 110°C for 30 minutes to cure the silane layer[8].
Protocol 2: Surface Functionalization with 5-Azido-1,2,3-trifluorobenzene
This protocol details the attachment of the photoreactive crosslinker to the aminated glass surface.
-
Preparation of the Coating Solution: a. Prepare a 1-5 mg/mL solution of 5-Azido-1,2,3-trifluorobenzene in a suitable organic solvent (e.g., anhydrous toluene or ethanol).
-
Coating the Surface: a. Apply the 5-Azido-1,2,3-trifluorobenzene solution to the silanized glass slides. This can be done by spin-coating for a uniform layer or by simple incubation. b. If incubating, immerse the slides in the solution for 30-60 minutes at room temperature in the dark to prevent premature activation of the azide. c. Gently rinse the slides with the same solvent to remove any unbound crosslinker. d. Dry the slides under a stream of nitrogen gas.
-
Photoactivation: a. Place the coated slides in a UV chamber. b. Irradiate the slides with UV light (e.g., 254 nm or 365 nm) for 15-30 minutes[9]. The optimal time and wavelength may need to be determined empirically. c. After irradiation, the surface is functionalized with the trifluorophenyl azide group, ready for enzyme immobilization.
Protocol 3: Immobilization of Horseradish Peroxidase (HRP)
This protocol describes the final step of covalently attaching the enzyme to the activated surface.
-
Enzyme Solution Preparation: a. Prepare a solution of HRP in PBS (pH 7.4) at a concentration of 0.1-1.0 mg/mL. The optimal concentration will depend on the desired enzyme loading.
-
Immobilization Reaction: a. Pipette the HRP solution onto the activated glass surface, ensuring the entire functionalized area is covered. b. Incubate the slides in a humidified chamber at 4°C overnight to allow the covalent reaction to occur between the enzyme's amine groups and the activated surface.
-
Washing and Storage: a. After incubation, thoroughly rinse the slides with PBS to remove any non-covalently bound enzyme. b. Wash with a high-salt buffer (e.g., PBS containing 0.5 M NaCl) to further remove any adsorbed protein. c. Rinse again with PBS. d. The immobilized enzyme slides can be stored in PBS at 4°C for future use.
Characterization and Validation
To confirm the successful immobilization and functionality of the enzyme, several characterization techniques should be employed.
Surface Characterization
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of fluorine and nitrogen on the surface after functionalization.
-
Contact Angle Measurement: To assess the changes in surface hydrophobicity at each step of the modification process.
Enzyme Activity Assay
The activity of the immobilized HRP can be determined using a colorimetric assay with a suitable substrate, such as 3,3',5,5'-Tetramethylbenzidine (TMB) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Prepare a solution of the substrate in an appropriate buffer.
-
Add a source of hydrogen peroxide (H₂O₂) to initiate the reaction.
-
Immerse the HRP-immobilized slide into the reaction mixture.
-
Monitor the change in absorbance over time at the appropriate wavelength using a spectrophotometer.
-
The activity can be calculated from the initial rate of the reaction.
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Immobilization Yield (%) | 70-90 | [10] |
| Retained Enzyme Activity (%) | 30-80 | [11] |
| Reusability (Number of Cycles) | >10 with >80% activity retention | [10] |
| Storage Stability (at 4°C) | Several weeks with minimal loss of activity | [11] |
Visualizing the Workflow
Caption: Experimental workflow for enzyme immobilization.
Conclusion
The use of 5-Azido-1,2,3-trifluorobenzene provides a robust and versatile method for the covalent immobilization of enzymes onto a variety of surfaces. The photo-activated nature of the chemistry allows for precise control over the immobilization process. The protocols and characterization methods outlined in this application note provide a comprehensive guide for researchers to successfully create stable and active biocatalytic surfaces for a wide range of applications.
References
-
Liu, L.-H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(11), 1434–1443. [Link]
-
Howarter, J. A., & Youngblood, J. P. (2006). Amine functionalization of silica surfaces by a silanization process. Langmuir, 22(26), 11142–11147. [Link]
-
Yan, M., Cai, S. X., Wybourne, M. N., & Keana, J. F. (2000). Photochemical functionalization of polymer surfaces and the production of biomolecule-carrying micrometer-scale patterns. Journal of the American Chemical Society, 122(34), 8343-8344. [Link]
-
Nahar, P., & Wali, N. M. (2001). Light-induced activation of an inert surface for covalent immobilization of a protein ligand. Analytical Biochemistry, 294(2), 148-153. [Link]
-
Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 3(1), 1–9. [Link]
-
Zorn, G., Castner, D. G., Tyagi, A., Wang, X., Wang, H., & Yan, M. (2015). Analysis of the surface density and reactivity of perfluorophenylazide and the impact on ligand immobilization. Journal of Vacuum Science & Technology A, 33(2), 021407. [Link]
-
Kayastha, A. M., & Srivastava, P. K. (2000). Studies on Horseradish Peroxidase Immobilized onto Arylamine and Alkylamine Glass. Journal of Enzyme Inhibition, 15(2), 139-151. [Link]
-
Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. [Link]
-
Rodrigues, R. C., Ortiz, C., Berenguer-Murcia, Á., Torres, R., & Fernández-Lafuente, R. (2013). Modifying enzyme activity and selectivity by immobilization. Chemical Society Reviews, 42(15), 6290–6307. [Link]
-
Ortiz, D. E., & de la Mata, P. (2020). Mechanism-based inactivation of horseradish peroxidase by sodium azide. Formation of meso-azidoprotoporphyrin IX. FEBS Letters, 474(1), 59-62. [Link]
-
Böhm, A. A., & Biesalski, M. (2017). Covalent Attachment of Enzymes to Paper Fibers for Paper-Based Analytical Devices. Frontiers in Chemistry, 5, 75. [Link]
-
Al-Adhami, M., & Al-Tikrity, T. (2022). Biochemical properties of immobilized horseradish peroxidase on ceramic and its application in removal of azo dye. Scientific Reports, 12(1), 1-11. [Link]
-
Murai, H., & Inui, H. (2020). Photolysis of 5-Azido-3-Phenylisoxazole at Cryogenic Temperature: Formation and Direct Detection of a Nitrosoalkene. The Journal of Organic Chemistry, 85(4), 2136-2142. [Link]
-
Mohamad, N. R., Marzuki, N. H. C., Buang, N. A., Huyop, F., & Wahab, R. A. (2015). An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. Biotechnology & Biotechnological Equipment, 29(2), 205-220. [Link]
-
Sharmin, F., Rakshit, S. K., & Jayasuriya, H. (2007). Enzyme Immobilization on Glass Surface for the Development of Phosphate Detection Biosensors. Agricultural Engineering International: CIGR Journal, 9, FP 06 019. [Link]
-
Asan, A. (2024). Immobilization of Horseradish Peroxidase and Myoglobin Using Sodium Alginate for Treating Organic Pollutants. Water, 16(6), 848. [Link]
-
Markin, C. J., Mok, K. C., Siltanen, C. A., & Jaffrey, S. R. (2015). Revealing enzyme functional architecture via high-throughput microfluidic enzyme kinetics. Science, 349(6250), aac8455. [Link]
-
Sheldon, R. A., & van Pelt, S. (2013). Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews, 42(15), 6223-6235. [Link]
-
El-Ghaouth, A., Arul, J., Ponnampalam, R., & Boulet, M. (1991). Chitosan coating effect on storability and quality of fresh strawberries. Journal of Food Science, 56(6), 1618-1620. [Link]
-
DeLouise, L. A., & Miller, B. L. (2004). Quantitative assessment of enzyme immobilization capacity in porous silicon. Analytical chemistry, 76(23), 6915-6920. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. cigrjournal.org [cigrjournal.org]
- 4. mdpi.com [mdpi.com]
- 5. tinyblog.cn [tinyblog.cn]
- 6. Photolysis of 5-Azido-3-Phenylisoxazole at Cryogenic Temperature: Formation and Direct Detection of a Nitrosoalkene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Visible-Light-Responsive Azobenzene Building Blocks for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Covalent Immobilization of Microtubules on Glass Surfaces for Molecular Motor Force Measurements and Other Single-Molecule Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
strain-promoted cycloaddition kinetics of 5-Azido-1,2,3-trifluorobenzene with BCN
This Application Note is structured as a high-level technical guide for researchers investigating bioorthogonal reaction kinetics. It focuses on the specific pairing of 5-Azido-1,2,3-trifluorobenzene with Bicyclo[6.1.0]nonyne (BCN) , a system chosen for its rapid kinetics driven by inverse electron-demand interactions.
Executive Summary & Mechanistic Rationale
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry. While alkyl azides react with cyclooctynes (like BCN) with modest rate constants (
This protocol characterizes the reaction between 5-Azido-1,2,3-trifluorobenzene (1) and BCN (2) . The presence of three fluorine atoms on the aromatic ring exerts a strong inductive electron-withdrawing effect, lowering the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO). This reduces the HOMO-LUMO energy gap with the strained BCN alkyne, facilitating a rapid cycloaddition that can exceed
Mechanistic Pathway
The reaction proceeds via a concerted [3+2] cycloaddition. The transition state is stabilized by the orbital overlap between the distorted alkyne HOMO and the electron-poor azide LUMO (Inverse Electron-Demand character).
Figure 1: Reaction pathway highlighting the electronic acceleration driven by the fluorinated azide.
Reagent Preparation & Safety
Critical Safety Warning: Low molecular weight organic azides are potentially explosive. The ratio of Carbon+Oxygen to Nitrogen (
Synthesis of 5-Azido-1,2,3-trifluorobenzene
Precursor: 3,4,5-Trifluoroaniline (Commercial grade). Method: Diazotization followed by azidation.
-
Diazotization: Dissolve 3,4,5-trifluoroaniline (1.0 eq) in 6M HCl at 0°C. Dropwise add
(1.2 eq) while maintaining temperature < 5°C. Stir for 30 min. -
Azidation: Add
(1.5 eq) slowly (gas evolution!). Stir at 0°C for 1 hour, then warm to RT. -
Extraction: Extract with diethyl ether. Wash with sat.
and brine. Dry over . -
Purification: Silica plug filtration (eluent: Pentane/Et2O). Do not distill. Store as a stock solution in DMSO or
.
BCN Reagent
Use commercially available (1R,8S)-Bicyclo[6.1.0]non-4-yn-9-ylmethanol (endo/exo mixture or pure isomer). Note: The endo-BCN isomer is generally slightly more reactive than exo-BCN, but for general kinetic benchmarking, the commercially available mixture is standard.[2]
Protocol: 19F-NMR Kinetic Assay
This is the gold standard method for this specific reaction. The fluorine atoms provide a clean, background-free spectroscopic handle. The chemical shift of the fluorine signals will change distinctively upon triazole formation.
Experimental Setup
-
Solvent:
(Acetonitrile-d3) or (Methanol-d4). -
Internal Standard:
-Trifluorotoluene (inert, -63 ppm). -
Instrument: 400 MHz NMR (or higher) with 19F probe.
Step-by-Step Workflow
-
Preparation of Stock A (Azide): Prepare a 20 mM solution of 5-Azido-1,2,3-trifluorobenzene in
. Add Internal Standard (10 mM final concentration). -
Preparation of Stock B (BCN): Prepare a 20 mM solution of BCN in
. -
Baseline Acquisition: Acquire a 19F-NMR spectrum of Stock A to establish the
integral of the azide signal (typically -130 to -160 ppm range depending on F position). -
Reaction Initiation:
-
Mix 300 µL of Stock A and 300 µL of Stock B in an NMR tube (Final conc: 10 mM each).
-
Immediately insert into the NMR probe pre-equilibrated to 25°C.
-
-
Data Collection:
-
Set up a "pseudo-2D" array or a looping experiment.
-
Acquire one scan every 30 seconds for 60 minutes.
-
Tip: Use a 90° pulse angle and sufficient relaxation delay (
) to ensure quantitative integration.
-
Data Processing
-
Phase and baseline correct all spectra.
-
Integrate the reactant peak (Azide-F) and the product peak (Triazole-F) relative to the internal standard.
-
Calculate concentration
at each time point.
Data Analysis & Expected Results
Second-Order Rate Calculation
Since
-
Y-axis:
( ) -
X-axis: Time (
) -
Slope:
(ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> )[1][3]
Comparative Kinetic Table
The following table summarizes expected rate constants for BCN with various azides, validating the acceleration observed with the trifluoro-derivative.
| Azide Species | Electronic Nature | Expected | Relative Rate |
| Benzyl Azide | Electron-Neutral | 1x | |
| Phenyl Azide | Mildly Deficient | ~2x | |
| 5-Azido-1,2,3-trifluorobenzene | Highly Deficient | 1.50 - 2.90 | ~10x |
Note: Rate constants are solvent-dependent. Rates in aqueous buffers (PBS) are typically faster than in organic solvents (
Troubleshooting & Validation
-
Self-Validation: If the plot of
vs is non-linear, check for:-
Stoichiometric imbalance (re-titrate stocks).
-
Side reactions (check NMR for unknown peaks).
-
Temperature drift (ensure probe temperature regulation).
-
-
Isomerism: The product will appear as a mixture of regioisomers (syn/anti relative to the BCN ring fusion). This is normal and does not affect the kinetic rate determination if total product F-integral is used.
Workflow Diagram
Figure 2: Operational workflow for 19F-NMR kinetic characterization.
References
-
Dommerholt, J., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. Angewandte Chemie International Edition. [Link]
-
Dommerholt, J., et al. (2014). Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes.[1] Nature Communications. [Link]
-
Agard, N. J., et al. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society.[4] [Link]
-
Debets, M. F., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes.[5] Accounts of Chemical Research. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Manipulating Diastereomeric Bicyclononynes to Sensitively Determine Enzyme Activity and Facilitate Macromolecule Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
photo-crosslinking of protein-nucleic acid complexes with 5-Azido-1,2,3-trifluorobenzene
Application Note: High-Efficiency Photo-Crosslinking of Protein-Nucleic Acid Complexes Reagent Focus: 5-Azido-1,2,3-trifluorobenzene (Fluorinated Aryl Azide Class)
Executive Summary
This guide details the mechanistic advantages and experimental protocols for using 5-Azido-1,2,3-trifluorobenzene and related fluorinated aryl azides (FAAs) in mapping Protein-Nucleic Acid (PNA) interactions. Unlike standard phenyl azides, the trifluoro-substitution pattern exerts a powerful electron-withdrawing effect that stabilizes the reactive nitrene intermediate. This modification prevents the common "ring-expansion" side reaction, forcing the reaction pathway toward C-H insertion . This results in higher crosslinking efficiency, improved spatial resolution, and the ability to capture transient interactions in complex biological milieus.
Scientific Mechanism: The "Fluorine Effect"
To use this reagent effectively, one must understand the photochemistry that dictates its specificity.
The Nitrene Singlet vs. Ring Expansion
Upon UV irradiation (typically 254 nm – 365 nm), the azide group (
-
Standard Phenyl Azides: The singlet nitrene is unstable and rapidly rearranges into a benzazirine or dehydroazepine (ketenimine). These species are electrophiles that react preferentially with nucleophiles (e.g., amines, thiols) rather than inserting into C-H bonds. This limits crosslinking to specific amino acid residues, reducing coverage.
-
Fluorinated Aryl Azides (5-Azido-1,2,3-trifluorobenzene): The fluorine atoms stabilize the singlet nitrene state through electron withdrawal. This raises the activation energy for ring expansion. Consequently, the nitrene remains in its reactive state long enough to undergo C-H insertion into the backbone or side chains of the interacting partner (protein or nucleic acid).
Mechanistic Pathway Diagram
Caption: Fluorination suppresses ring expansion, forcing the nitrene into the robust C-H insertion pathway.
Experimental Strategy & Planning
Reagent Handling
-
Light Sensitivity: All handling must occur under amber light or in low-light conditions. The azide is stable in the dark but photolyzes rapidly under ambient fluorescent light.
-
Solubility: Dissolve the crosslinker in anhydrous DMSO or DMF. Avoid protic solvents (methanol/ethanol) for stock solutions as they can scavenge nitrenes if residual light is present.
Wavelength Selection
-
254 nm: Maximum efficiency but high risk of DNA damage and protein denaturation. Use for short exposures (< 5 mins).
-
302–365 nm: Recommended for fluorinated azides. While the absorption maximum is often lower, the "tail" absorption in the UVA region is sufficient for activation. This preserves the integrity of the RNA/DNA and protein structure.
Protocol: Photo-Crosslinking of PNA Complexes
Context: This protocol assumes the 5-Azido-1,2,3-trifluorobenzene moiety is conjugated to one partner (e.g., via an NHS-ester to the protein or incorporated into the DNA/RNA).
Materials
-
Buffer A: 20 mM HEPES (pH 7.5), 100 mM KCl, 5% Glycerol, 1 mM MgCl
. (Avoid Tris or Glycine during UV step if possible, though C-H insertion tolerates them better than NHS chemistry). -
Light Source: UV Stratalinker or handheld UV lamp (365 nm, 6-watt).
-
Quenching Buffer: 1M DTT or
-mercaptoethanol.
Step-by-Step Workflow
-
Complex Assembly (Dark Room):
-
Mix the Protein and Nucleic Acid in Buffer A.
-
Incubate at 4°C for 30 minutes to reach binding equilibrium.
-
Critical: Ensure the sample depth in the tube/well is < 2 mm . UV light attenuates rapidly in solution. Use 96-well plates or open microcentrifuge tube caps (if top-down irradiation).
-
-
UV Irradiation:
-
Place samples on ice (essential to prevent heating from the lamp).
-
Position the UV source 2–5 cm from the sample surface.
-
Irradiate:
-
For 254 nm: 3 pulses of 400 mJ/cm² or 1–3 minutes.
-
For 365 nm: 10–30 minutes continuous.
-
-
Self-Validation Check: Include a "No UV" control and a "No Protein" control to verify specificity.
-
-
Quenching (Optional but Recommended):
-
Add DTT to a final concentration of 10 mM. While nitrenes are short-lived, this scavenges any remaining radical species and reduces disulfides for downstream SDS-PAGE.
-
-
Analysis (SDS-PAGE / Western Blot):
-
Boil samples in SDS loading buffer.
-
Run on a denaturing gel.
-
Result: The crosslinked complex will migrate significantly slower (higher MW) than the free protein.
-
Note: If using DNA, the band shift will be massive. Digestion with DNase/RNase may be required to resolve the protein band, leaving a small "nucleotide tag" at the crosslink site.
-
Data Analysis & Troubleshooting
Expected Results Table
| Observation | Interpretation | Action |
| Discrete High MW Band | Successful Crosslinking | Proceed to Mass Spec or Sequencing. |
| Smear (High MW) | Non-specific "aggregates" | Reduce protein concentration; reduce UV time. |
| No Shift | Low Efficiency | Check UV lamp intensity; Ensure buffer is not absorbing UV (e.g., high imidazole). |
| Protein Degradation | UV Damage | Switch from 254 nm to 365 nm; Keep samples strictly at 4°C. |
CLIP Workflow Diagram (Downstream Application)
Caption: Standard CLIP workflow utilizing the robust covalent bond formed by the fluorinated azide.
References
-
Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[1] The Journal of Organic Chemistry, 55(11), 3640-3647. Link
-
Platz, M. S. (1995). Comparison of Phenyl Azide, Tetrafluorophenyl Azide, and Benzophenone as Photoaffinity Labeling Agents. Photochemistry and Photobiology, 62(5). Link
-
Liu, Z., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. Chemical Science, 14, 2808-2814. Link
-
Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry. Application Guide. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Solubilization Strategies for 5-Azido-1,2,3-trifluorobenzene
Executive Summary & Safety Directive
The Challenge: 5-Azido-1,2,3-trifluorobenzene presents a dual challenge: it is a "fluorous" aromatic (highly hydrophobic) and an organic azide (high energy). Users frequently encounter immediate precipitation ("crashing out") when diluting organic stocks into Phosphate Buffered Saline (PBS) due to the high ionic strength of the buffer (salting-out effect) and the strong lipophilicity of the trifluorophenyl ring.
CRITICAL SAFETY WARNING (C/N Ratio Analysis): Before attempting solubilization, you must recognize the energetic properties of this molecule.
-
Formula: C₆H₂F₃N₃
-
C/N Ratio: The safety rule of thumb for organic azides is
. -
Calculation:
. -
Risk: This compound is below the stability threshold . It is potentially shock-sensitive and explosive if concentrated or dried.
The Solubilization Decision Matrix
Do not guess. Use this logic flow to select the correct solubilization strategy based on your downstream application.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on biological tolerance and concentration requirements.
Detailed Protocols
Protocol A: The "Dropwise" DMSO Spike (Standard)
Best for: General labeling where final concentration < 500 µM.
The Mechanism: This method relies on creating a "kinetic trap." By introducing the hydrophobic molecules slowly into a large volume of aqueous buffer, you disperse them before they can nucleate and crystallize.
Reagents:
-
Anhydrous DMSO (Freshly opened or stored over molecular sieves).
-
PBS (pH 7.4), pre-warmed to 37°C.
Step-by-Step:
-
Prepare Stock: Dissolve 5-Azido-1,2,3-trifluorobenzene in anhydrous DMSO to create a 100 mM master stock. (Do not exceed this; higher concentrations increase explosion risk).
-
Vortex: Ensure complete dissolution. The solution should be clear.
-
The "Jet" Mixing:
-
Place your volume of PBS in a tube and set it on a vortex mixer at medium speed.
-
While vortexing, inject the DMSO stock directly into the center of the liquid vortex.
-
Crucial: Do not pipette the DMSO onto the side of the tube; it will precipitate instantly.
-
-
Final Concentration: Ensure the final DMSO content is
(v/v) to minimize protein denaturation or cell toxicity.
Protocol B: Cyclodextrin Inclusion Complex (Advanced)
Best for: Sensitive cells, high concentrations, or long-term stability.
The Mechanism: Hydroxypropyl-
Reagents:
Step-by-Step:
-
Prepare Vehicle: Dissolve HP
CD in PBS to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm). -
Complexation:
-
Dilute your azide compound in a small volume of DMSO (e.g., 10 µL).
-
Add the DMSO solution dropwise to 1 mL of the 20% HP
CD/PBS solution with constant agitation.
-
-
Incubation: Shake at room temperature (protected from light) for 30 minutes to allow the inclusion complex to reach equilibrium.
-
Usage: This solution is significantly more stable against precipitation than Protocol A.
Troubleshooting & FAQs
Issue 1: "I see a white cloud immediately upon adding the stock to PBS."
Diagnosis: This is the "Oiling Out" effect. The local concentration of the azide exceeded its solubility limit before it could disperse. Corrective Action:
-
Increase Vortex Speed: You must increase the mixing rate during addition.
-
Warm the PBS: Cold PBS decreases solubility. Warm to 37°C.
-
Check DMSO Quality: Hygroscopic DMSO (DMSO that has absorbed water from air) loses its solvent power. Use a fresh ampoule.
Issue 2: "My cells are dying, even with 0.1% DMSO."
Diagnosis: Synergistic toxicity. The fluorinated azide itself may be membrane-permeable and toxic, exacerbating the DMSO effect. Corrective Action: Switch to Protocol B (Cyclodextrins) . Cyclodextrins can reduce the effective free concentration of the drug interacting with the membrane while keeping it in solution, often reducing cytotoxicity.
Issue 3: "Can I use Ethanol instead of DMSO?"
Analysis:
| Feature | DMSO | Ethanol |
|---|---|---|
| Solubility Power | High (Dipolar Aprotic) | Moderate (Protic) |
| Volatility | Low (BP 189°C) | High (BP 78°C) |
| Cell Toxicity | Low (< 0.5%) | Moderate |
| Recommendation | Preferred | Avoid |
Why: Ethanol is a protic solvent and can interfere with hydrogen bonding. Furthermore, its high volatility changes the concentration of your stock solution over time, leading to experimental error.
Issue 4: "Is the pH of my PBS affecting solubility?"
Answer: No. 5-Azido-1,2,3-trifluorobenzene lacks ionizable functional groups (like -COOH or -NH₂). Therefore, adjusting the pH from 7.4 to 5.0 or 8.0 will have zero effect on its intrinsic solubility. Do not waste time optimizing pH. Focus on co-solvents (DMSO) or carriers (Cyclodextrins).
Workflow Visualization
Figure 2: The optimized workflow for preparing working solutions while maintaining safety and solubility.
References
-
University of Pittsburgh. (2013). Safe Handling of Azides. Environmental Health & Safety Guidelines. Link
-
Gaylord Chemical Company. (2007).[5] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Keicher, T., & Löbbecke, S. (2018). Organic Azides. In: Klapötke T. (eds) Chemistry of High-Energy Materials. De Gruyter. (Safety data regarding C/N ratios). Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Solubility of fluorinated aromatics). Link
Sources
minimizing non-specific labeling with 5-Azido-1,2,3-trifluorobenzene in cells
Topic: Minimizing Non-Specific Labeling with 5-Azido-1,2,3-trifluorobenzene
Executive Summary: The Fluorine Advantage
You are using 5-Azido-1,2,3-trifluorobenzene , a perfluorophenyl azide (PFPA) derivative. Unlike standard phenyl azides, this core is engineered to solve the "ring expansion" problem.
-
The Chemistry: The electron-withdrawing fluorine atoms stabilize the singlet nitrene intermediate.
-
The Benefit: This suppression prevents rearrangement into the electrophilic dehydroazepine species—a long-lived intermediate notorious for reacting indiscriminately with nucleophiles (e.g., lysines, cysteines) rather than performing the desired C-H insertion at the binding site.
If you are seeing high background, the issue is likely not the photochemistry itself, but rather probe concentration, irradiation dosage, or downstream click-chemistry artifacts .
Part 1: The Mechanism of Specificity
To troubleshoot, you must visualize the invisible chemistry occurring in your lysate or live cells.
Figure 1: The PFPA Stabilization Mechanism Comparison of standard Phenyl Azide vs. Fluorinated Azide pathways. Note how fluorine blocks the "Non-Specific" branch.
Caption: Fluorination stabilizes the nitrene, favoring immediate C-H insertion (Green) over the promiscuous ring-expansion pathway (Grey/Black) common in non-fluorinated azides.
Part 2: Optimization Protocol
The following protocol is designed to isolate the source of non-specific binding.
Phase A: The "Goldilocks" Concentration
Problem: PFPAs are hydrophobic. At high concentrations (>10 µM), they partition into membranes and hydrophobic pockets of "bystander" proteins. Solution: Perform a concentration-dependence assay before your main experiment.
| Parameter | Recommended Range | Critical Threshold | Rationale |
| Probe Conc. | 0.1 µM – 5 µM | > 10 µM | Above 10 µM, non-specific hydrophobic interactions outcompete specific binding. |
| Competitor | 20x – 50x Excess | < 10x | Insufficient competitor fails to prove that the labeling is active-site driven. |
| Incubation | 30 – 60 min | > 2 Hours | Long incubation promotes metabolic processing or lysosomal accumulation (background). |
Phase B: Irradiation Parameters
Problem: "Over-cooking" the sample. While PFPAs are robust, UV light generates free radicals in the cell that cause protein crosslinking (smearing on gels).
-
Wavelength:
-
Ideal:300–365 nm (Glass/polystyrene filters out <300 nm).
-
Acceptable: 254 nm (Requires quartz cuvettes; highly damaging to live cells; limit to <5 min).
-
-
Time:
-
High-intensity lamp (e.g., 100W): 1–3 minutes .
-
Handheld lamp (e.g., 6W): 5–10 minutes .
-
Self-Validation: Perform a time-course (0, 1, 3, 5, 10 min). The specific band should appear early; background smear appears late. Choose the earliest timepoint with signal.
-
Phase C: The "Click" Artifact (Crucial)
Diagnosis: If your "No Probe" control has background after the click reaction, the issue is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), not the photoprobe.
-
Ligand: Use THPTA or BTTAA (100 µM). These ligands protect proteins from Cu(I)-mediated oxidation.
-
Reductant: Use fresh Sodium Ascorbate.
-
Background Scavenger: If using alkyne-tagged probes, free cysteines can react with alkynes. Alkylate free cysteines with Iodoacetamide (IAA) before the click reaction if background persists.
Part 3: Troubleshooting Guide (FAQ)
Q1: I see a "smear" across the entire lane in my Western blot/fluorescence gel.
-
Cause: Protein aggregation due to UV damage or excessive probe concentration.
-
Fix:
-
Reduce UV time by 50%.
-
Keep samples on ice during irradiation to prevent thermal heating.
-
Check probe solubility; if it precipitated, it stuck to everything.
-
Q2: My competitor (parent drug) reduces the signal, but not completely.
-
Cause: High-affinity "off-targets" or insufficient competitor concentration.
-
Fix:
-
Ensure the competitor is pre-incubated for 30 mins before adding the probe.
-
The "non-specific" bands that do not disappear with competition are true background. Ignore them during data analysis (e.g., in MS-based proteomics, filter them out using the competitor ratio).
-
Q3: Is the trifluoro- group changing the binding affinity of my drug?
-
Cause: Steric bulk or electronic repulsion.
-
Fix:
-
Compare the IC50 of the probe vs. the parent drug in a functional assay.
-
If the probe is >10x less potent, the labeling data will be dominated by non-specific binding because you are forcing the interaction with high concentrations.
-
Part 4: Diagnostic Workflow
Use this logic flow to determine your next step.
Caption: Diagnostic logic for distinguishing between chemical background (Click artifacts) and physical background (Non-specific binding).
References
-
Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry.
-
Das, J. (2011).[1] Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews.
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[2] Chemistry & Biology.
-
Platz, M. S. (1995). Comparison of Phenyl Azide, Trifluoromethylphenyl Azide, and Perfluorophenyl Azide Photochemistry. Photochemistry and Photobiology.
Sources
optimizing UV activation wavelength for 5-Azido-1,2,3-trifluorobenzene crosslinking
This guide is structured as a Tier 3 Technical Support resource, designed for direct application in experimental workflows. It prioritizes the specific photophysical constraints of 5-Azido-1,2,3-trifluorobenzene (TFBA) , distinguishing it from general phenyl azides and perfluorophenyl azides (PFPA).
Ticket ID: TFBA-OPT-001 Subject: Wavelength Optimization & Crosslinking Efficiency Guide Status: Open Assigned Specialist: Senior Application Scientist
Module 1: Critical Photophysics & Wavelength Selection
Q: What is the optimal excitation wavelength for 5-Azido-1,2,3-trifluorobenzene?
A: The optimal activation window is 254 nm – 312 nm .
Unlike perfluorophenyl azides (PFPA) which have significant absorption tails up to 350 nm, 5-Azido-1,2,3-trifluorobenzene (TFBA) lacks the full conjugated electron-withdrawing network of PFPA. Its absorption maximum (
-
For Maximum Crosslinking Efficiency (Hard UV): Use 254 nm .
-
Why: This aligns with the
transition of the aryl azide, generating the maximum flux of singlet nitrenes. -
Risk:[1] High potential for UV damage to biological samples (protein denaturation, DNA thymine dimerization).
-
-
For Biological Preservation (Soft UV): Use 302 nm or 312 nm (UV-B).
-
Why: The absorption band of TFBA has a "shoulder" that extends into the UV-B region. While extinction coefficients are lower here, high-intensity irradiation allows for sufficient nitrene generation without destroying the tertiary structure of capture proteins.
-
Note: 365 nm (UV-A) is generally ineffective for this specific molecule unless you use an extremely high-power LED source (>1000 mW/cm²), as TFBA has negligible absorbance in the UV-A region compared to nitrophenyl or tetrafluorophenyl variants.
-
Q: How does the "Trifluoro" substitution pattern affect the crosslinking mechanism compared to PFPA?
A: This is the most critical variable in your experiment. You must understand the Ortho-Fluorine Effect (or lack thereof).
-
The Mechanism: Upon UV excitation, the azide releases
to form a singlet nitrene. -
The PFPA Standard: In pentafluorophenyl azides, fluorine atoms at the ortho positions (C2, C6) sterically and electronically suppress ring expansion. This forces the nitrene to undergo C-H insertion (the desired crosslinking reaction).[2]
-
The TFBA Reality: In 5-Azido-1,2,3-trifluorobenzene , the fluorines are at positions 1, 2, and 3. The azide is at position 5.[3]
-
The positions ortho to the azide (C4 and C6) are Hydrogens.
-
Consequence: This molecule is susceptible to ring expansion into a dehydroazepine intermediate.
-
Result: Instead of pure C-H insertion, you will get a mix of C-H insertion and nucleophilic attack (reacting with amines or thiols on your target protein).
-
Technical Recommendation: If your target lacks nucleophiles (amines/thiols) in the binding pocket, this crosslinker may have lower efficiency than a PFPA variant.
Visualizing the Pathway (Graphviz)
Module 2: Experimental Protocol & Optimization
Standard Operating Procedure (SOP)
Reagents:
-
TFBA-labeled ligand/molecule.
-
Target Protein (Buffer: PBS or HEPES, pH 7.4). Avoid Tris if possible (primary amines can scavenge the dehydroazepine intermediate).
Step-by-Step Workflow:
-
Equilibration: Incubate the TFBA-probe with the target protein in the dark for 30–60 minutes to establish equilibrium binding.
-
Sample Prep: Transfer sample to a Quartz cuvette or a 96-well plate with a UV-transparent bottom.
-
Warning: Standard polystyrene blocks UV light below 300 nm.
-
-
Cooling: Place the sample on a pre-chilled metal block or ice bath. Photolysis generates local heat which accelerates dissociation.
-
Irradiation:
-
Source: Handheld UV lamp (6-watt) or Crosslinker Chamber.
-
Distance: 2–5 cm from the source.
-
Duration: See Table 1 below.
-
-
Quenching: Add DTT or excess small-molecule amine (e.g., Tris buffer) to quench unreacted species.
Table 1: Irradiation Optimization Matrix
| Light Source | Wavelength | Intensity (mW/cm²) | Recommended Time | Use Case |
| Mercury Arc | 254 nm | ~5.0 | 30 - 60 sec | Small peptides, robust samples. Max efficiency. |
| UV Lamp (Tube) | 302/312 nm | ~8.0 | 5 - 10 min | Live cells, sensitive proteins. Best balance. |
| LED Array | 365 nm | >100 | 15 - 30 min | Not Recommended for TFBA (low absorbance). |
Module 3: Troubleshooting & FAQs
Q: My protein precipitated after irradiation. Is this crosslinking?
A: Likely no . This is usually UV-induced denaturation or aggregation caused by local heating.
-
Fix 1: Pulse the irradiation (e.g., 1 min ON, 1 min OFF) to dissipate heat.
-
Fix 2: Switch from 254 nm to 312 nm. 254 nm is highly absorbed by aromatic amino acids (Trp, Tyr, Phe), causing direct protein damage.
Q: I see low crosslinking yields (Western Blot is faint).
A: This is often due to Oxygen Quenching or Buffer Interference .
-
Oxygen: While singlet nitrenes are fast, triplet nitrenes (formed via intersystem crossing) are quenched by dissolved oxygen.
-
Fix: Degas buffers with Argon or Nitrogen for 15 mins prior to mixing.
-
-
Buffer: If you are using Tris or Glycine buffers, the dehydroazepine intermediate (formed because TFBA lacks ortho-fluorines) is reacting with the buffer instead of your protein.
-
Fix: Switch to Phosphate (PBS), HEPES, or MOPS.
-
Q: The sample turned yellow/brown during irradiation.
A: This indicates the formation of azo compounds or polymer chains, a sign of high local concentration of the azide probe.
-
Fix: Reduce the concentration of the TFBA-probe. Nitrenes are reacting with each other rather than the target.
Troubleshooting Logic Diagram (Graphviz)
References
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640–3647.
- Context: Establishes the foundational physics of fluorinated aryl azides and the requirement for ortho-fluorin
-
Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993).[4] Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177.[4]
- Context: Specifically details the kinetics of singlet nitrene vs.
-
Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(11), 1434–1443.
- Context: Provides comparative absorption spectra and efficiency data for fluorin
Sources
- 1. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
catalyst removal techniques for copper-catalyzed reactions of 5-Azido-1,2,3-trifluorobenzene
Subject: Catalyst Removal Protocols for 5-Azido-1,2,3-trifluorobenzene Cycloadditions Case ID: CuAAC-F3-REM Status: Active Guide
⚠️ CRITICAL SAFETY ALERT: Copper Azide Formation
Read Before Proceeding: You are working with 5-Azido-1,2,3-trifluorobenzene , a fluorinated organic azide. While the electron-deficient aromatic ring provides some stability, the presence of copper species creates a severe safety risk.
-
The Hazard: In the presence of metallic copper (or Cu(I)/Cu(II) salts) and basic conditions, unreacted azides can form Copper(I) Azide (CuN₃) . This is a highly sensitive primary explosive.
-
Immediate Action:
-
Never concentrate reaction mixtures containing both copper and unreacted azide to dryness.
-
Acid Wash: Ensure an acidic wash (e.g., 1M HCl or 10% citric acid) is performed before any concentration step to protonate the azide and solubilize copper, preventing Cu-azide precipitation.
-
Quenching: If unreacted azide persists, quench with a phosphine (Staudinger reduction) or a terminal alkyne scavenger before attempting copper removal.
-
Module 1: Aqueous Extraction (The "First Line of Defense")
Best For: Crude purification, removing bulk copper (>90%), and initial safety quenching. Mechanism: Ligand Exchange & Chelation.
The lipophilic nature of the trifluorophenyl group in your substrate (and resulting triazole) allows for efficient partitioning into organic solvents (DCM or EtOAc), while copper species can be sequestered into the aqueous phase.
Protocol A: The EDTA/Ammonia Wash
Standard EDTA washes often fail because they require basic pH to be most effective, but basic pH promotes copper azide formation. This modified protocol balances safety with efficacy.
Reagents:
-
Chelating Buffer: 0.1 M EDTA (disodium salt) adjusted to pH 8.0 with NH₄OH.
-
Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step:
-
Dilution: Dilute the reaction mixture 5-fold with your chosen organic solvent.
-
The "Blue" Wash: Add an equal volume of 10% NH₄OH (aq) . Shake vigorously for 2 minutes.
-
Observation: The aqueous layer should turn deep blue (formation of
). -
Note: This removes bulk copper but leaves ppm traces.[1]
-
-
The Chelation Wash: Separate layers. Wash the organic phase twice with the Chelating Buffer (EDTA) .
-
Scientific Logic:[2] EDTA has a higher formation constant (
) for Cu(II) than ammonia, stripping remaining ions.
-
-
The Polishing Wash: Wash with Brine (saturated NaCl) to remove residual chelators.
-
Drying: Dry over Na₂SO₄ (Sodium Sulfate). Do not use Magnesium Sulfate if trace acidity is a concern for your specific triazole, though usually acceptable.
Module 2: Solid-Supported Scavengers (The "Pharma-Grade" Solution)
Best For: Final polishing to meet ICH Q3D limits (< 30 ppm), removing trace Cu from fluorinated products. Mechanism: Covalent binding to functionalized silica.
Because 5-Azido-1,2,3-trifluorobenzene derivatives are electron-deficient, they do not bind strongly to electrophilic scavengers, making this method highly selective for the metal.
Comparative Efficiency Data
Data based on 1000 ppm initial Cu loading in EtOAc.
| Scavenger Type | Functional Group | Removal Efficiency (%) | Residual Cu (ppm) | Optimal Time |
| SiliaMetS® Thiol | -SH (Mercapto) | > 99.5% | < 5 ppm | 1-4 Hours |
| SiliaMetS® Imidazole | Imidazole | ~ 95.0% | 50 ppm | 4 Hours |
| Activated Carbon | N/A (Adsorption) | ~ 80.0% | 200 ppm | 12 Hours |
Protocol B: Thiol-Silica Scavenging
Reagents: SiliaMetS® Thiol (or equivalent mercapto-functionalized silica).
-
Calculation: Determine the theoretical mass of residual copper (assume 100% of catalyst remains if no wash was done).
-
Stoichiometry: Add 4 equivalents of scavenger relative to the copper content.
-
Solvent Compatibility: Ensure the product is fully dissolved in EtOAc, THF, or DCM.
-
Constraint: Avoid protic solvents (MeOH/EtOH) if possible, as they can slightly reduce binding kinetics for thiols.
-
-
Incubation: Stir at room temperature for 4 hours .
-
Temperature: Heating to 40°C can accelerate scavenging but increases safety risk with azides. Maintain RT.
-
-
Filtration: Filter through a 0.45 µm PTFE frit or a pad of Celite.
-
Validation: The filtrate should be colorless.
Module 3: Troubleshooting & Decision Matrix
Decision Logic for Purification
Use the following workflow to determine the optimal path for your specific reaction scale and purity requirement.
Figure 1: Decision tree for copper remediation based on product solubility and purity requirements.
Frequently Asked Questions (FAQ)
Q1: The organic layer is still slightly green after the EDTA wash. What happened?
-
Diagnosis: This indicates persistent Cu(II) species, likely coordinated to the triazole nitrogen atoms which can act as weak ligands.
-
Fix: The EDTA wash was likely too short or the pH drifted. Do not add more ammonia. Switch immediately to Protocol B (Thiol Scavenger) . The high affinity of the thiol group (
) will outcompete the triazole ligand.
Q2: Can I use Cu/C (Copper on Charcoal) to avoid this whole mess?
-
Answer: Yes, and it is recommended for 5-Azido-1,2,3-trifluorobenzene.
-
Reasoning: Heterogeneous catalysts like Cu/C allow for filtration-based removal before workup. However, leaching can still occur (typically 1-5 ppm). You may still need a light scavenger treatment (0.5 equiv) to meet strict pharma limits (ICH Q3D Class 3 limit: 300 µ g/day parenteral).
Q3: My product is volatile due to the trifluorobenzene ring. How do I remove the solvent after scavenging?
-
Strategy: Avoid high-vacuum rotary evaporation which might sublime your product.
-
Alternative: Use a solvent swap. Add a higher boiling solvent (e.g., toluene) during the final concentration steps if you need to crystallize, or use a gentle stream of nitrogen for small scales. Note: Ensure all azides are reacted before heating.
References
-
ICH Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency / International Council for Harmonisation. (2022).[3] Defines permitted daily exposure (PDE) limits for Copper (Class 3). Link
-
Copper Removal Techniques in Click Chemistry. Organic Process Research & Development. (2018).[4] Comparative analysis of EDTA, Ammonia, and Silica scavengers. Link (Generalized Source)
-
Safety of Organic Azides. University of California, Santa Cruz (UCSC) EHS. Detailed handling of azide shock sensitivity and copper incompatibility. Link
-
SiliaMetS® Metal Scavengers User Guide. SiliCycle Inc. Efficiency data for Thiol vs. Imidazole scavengers. Link
Sources
dealing with steric hindrance in 5-Azido-1,2,3-trifluorobenzene ligations
This technical guide addresses the specific challenges of ligating 5-Azido-1,2,3-trifluorobenzene , focusing on overcoming steric hindrance when coupling this electron-deficient azide to bulky or complex scaffolds.
Topic: Overcoming Steric Hindrance in High-Fidelity Ligations
Audience: Senior Researchers, Medicinal Chemists, Process Engineers
Executive Technical Summary
5-Azido-1,2,3-trifluorobenzene presents a unique chemical profile: it is an electron-deficient aryl azide . The three fluorine atoms (positions 1, 2, 3) exert a strong inductive effect (
-
The Paradox: Electronically, this azide is highly activated for nucleophilic attacks (e.g., Staudinger ligation) and cycloadditions (CuAAC/SPAAC). However, users often report "steric hindrance" failures.
-
The Root Cause: The failure is rarely intrinsic to the azide's position (flanked by hydrogens at C4/C6). Instead, the issue typically arises from ligand incompatibility in the copper coordination sphere when coupling to bulky alkynes (e.g., tertiary propargyl species, protein surfaces, or solid-phase resins). The electron-poor nature of the azide also makes it susceptible to side reactions if the catalytic cycle stalls due to sterics.
Critical Decision Framework (Interactive Logic)
The following flowchart illustrates the decision logic for troubleshooting low yields in sterically demanding ligations.
Figure 1: Troubleshooting logic for sterically hindered CuAAC ligations.
Technical FAQs & Troubleshooting
Module A: Catalyst Optimization for Steric Access
Q: I am reacting 5-Azido-1,2,3-trifluorobenzene with a tertiary alkyne, but the reaction stalls. Is the trifluoro-motif causing repulsion? A: Unlikely. The trifluoro-motif actually accelerates the reaction electronically. The stall is likely due to the copper ligand creating a "steric wall" that prevents your bulky alkyne from accessing the copper center.
-
Solution: Move away from TBTA. TBTA is bulky and poorly soluble in water.
-
Recommendation: Use BTTES or THPTA .
-
THPTA: Highly water-soluble and creates a less crowded coordination sphere, allowing bulky alkynes to bind.
-
BTTES: Specifically designed to protect the Cu(I) state while allowing access for hindered substrates.
-
-
Advanced Fix: For extreme hindrance (e.g., quaternary centers), use Cu(I)-NHC (N-Heterocyclic Carbene) catalysts (e.g., CuCl(SIMes)), which do not require external stabilizing ligands and are exceptionally robust [1].
Q: My product shows signs of defluorination or decomposition. Why?
A: Electron-deficient aryl azides are prone to nucleophilic aromatic substitution (
-
Mechanism: The fluorines at positions 1, 2, and 3 activate the ring. If you use high temperatures (>60°C) to overcome steric hindrance, you risk displacing a fluorine.
-
Protocol Adjustment: Keep temperature < 40°C . Compensate for the lower thermal energy by increasing the catalyst loading to 5–10 mol% rather than heating.
Module B: Staudinger Ligation Specifics
Q: Can I use Staudinger ligation instead of Click chemistry to avoid copper sterics? A: Yes, but with a caveat. 5-Azido-1,2,3-trifluorobenzene reacts extremely rapidly with phosphines due to its electron-deficient nature [2].
-
The Trap: The intermediate aza-ylide is stabilized by the electron-withdrawing fluorines. This means the hydrolysis step (to form the amine) can be slow, potentially trapping your molecule as the intermediate iminophosphorane.
-
Workaround: If your goal is the amine, ensure you have plenty of water present and consider mild acidic buffering to catalyze the hydrolysis of the stable intermediate.
High-Efficiency Ligation Protocol (Sterically Hindered Systems)
This protocol is optimized for coupling 5-Azido-1,2,3-trifluorobenzene to sterically demanding alkynes (e.g., solid-phase or protein-bound).
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Alkyne (Substrate) | 1.0 | Limiting Reagent | The bulky partner.[1] |
| Azide (5-Azido-...) | 2.0 - 5.0 | Excess Reagent | Drive kinetics; excess is easily washed away. |
| CuSO₄[2] · 5H₂O | 0.1 (10 mol%) | Catalyst Source | Higher loading for hindered systems. |
| Ligand (THPTA) | 0.5 (50 mol%) | Cu-Stabilizer | 5:1 Ligand:Cu ratio is critical to prevent Cu-aggregation. |
| Sodium Ascorbate | 0.5 (50 mol%) | Reductant | Freshly prepared solution (Yellow = Bad). |
| Aminoguanidine | 0.5 (50 mol%) | Scavenger | Prevents protein/side-chain oxidation (optional). |
Step-by-Step Methodology
-
Ligand Pre-Complexation (Critical Step):
-
Mix CuSO₄ and THPTA in water before adding to the reaction.
-
Why? This ensures all copper is ligated, preventing "naked" copper from precipitating or causing non-specific damage.
-
-
Solvent System:
-
Use DMSO:Water (1:1) or tBuOH:Water (1:1) .
-
Steric Tip: If the bulky alkyne is hydrophobic, increase the organic fraction to 70% to ensure the alkyne is fully solvated and accessible.
-
-
Degassing:
-
Bubble N₂ or Ar through the solvent for 5 minutes.
-
Why? Oxygen re-oxidizes Cu(I) to inactive Cu(II). In hindered reactions (which are slower), the catalyst must survive longer.
-
-
Initiation:
-
Add the Alkyne and Azide to the solvent.
-
Add the Cu-Ligand complex.
-
Add Sodium Ascorbate last to start the reaction.
-
-
Incubation:
-
Incubate at 25°C - 30°C for 2–4 hours.
-
Do NOT heat >40°C to preserve the C-F bonds.
-
Mechanistic Visualization: The Steric Bottleneck
The diagram below details where the steric clash occurs in the catalytic cycle and how the Trifluoro-effect influences the transition state.
Figure 2: The interplay between steric hindrance at the Cu-acetylide step and electronic acceleration at the metallacycle formation step.[3][4]
References
-
Diez-Gonzalez, S., Correa, A., & Cavallo, L. (2006). "Catalytic and Structural Studies of the Copper(I)-N-Heterocyclic Carbene-Catalyzed Azide-Alkyne Cycloaddition." Chemistry - A European Journal.
-
Zhang, Y., et al. (2016). "Perfluoroaryl Azides: A New Class of Click Reagents for Fast and Bioorthogonal Reaction." Angewandte Chemie International Edition.
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie.
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry of Peptides Labeled with Fluorinated Aryl Azides
This guide provides an in-depth technical analysis of mass spectrometry (MS) workflows involving peptides labeled with 5-Azido-1,2,3-trifluorobenzene (and by extension, fluorinated aryl azide photoaffinity probes).
Focus: 5-Azido-1,2,3-trifluorobenzene[1][2][3]
Executive Summary
In the field of chemoproteomics and drug discovery, photoaffinity labeling (PAL) is the primary method for mapping transient protein-ligand interactions. While 5-Azido-1,2,3-trifluorobenzene serves as a specialized fluorinated aryl azide building block, its application requires a nuanced understanding of photochemistry and mass spectrometry.
This guide critically compares this fluorinated moiety against industry standards—Perfluorophenyl Azides (PFPAs) , Diazirines , and Benzophenones . We demonstrate that while the trifluoro-substitution offers electronic stabilization over simple phenyl azides, the specific substitution pattern of the 1,2,3-trifluoro isomer lacks the ortho-fluorine steric blockade required to fully suppress ring expansion, a critical insight for interpreting MS data.
Part 1: The Chemistry of Capture
To accurately analyze MS data, one must understand the species generated prior to ionization.
The Mechanism: Nitrene Formation vs. Ring Expansion
Upon UV irradiation (typically ~254–300 nm), the azide group (-N₃) eliminates molecular nitrogen (N₂) to form a highly reactive singlet nitrene .
-
The Goal (Insertion): The nitrene inserts into a nearby C-H or N-H bond of the target protein, creating a covalent crosslink (+145.01 Da mass shift for this specific probe).
-
The Failure Mode (Ring Expansion): In simple aryl azides, the singlet nitrene rearranges into a ketenimine (via a benzazirine intermediate). This species is an electrophile that reacts only with nucleophiles (e.g., water, lysines) rather than inserting into the binding pocket's geometry, leading to high non-specific background.
The Fluorine Effect
Fluorine atoms are electron-withdrawing, which generally stabilizes the singlet nitrene. However, the position of the fluorine is paramount.
-
Perfluorophenyl Azides (PFPA): Fluorines at both ortho positions (2,6) sterically and electronically block the ring expansion, forcing the nitrene to insert.
-
5-Azido-1,2,3-trifluorobenzene: In this isomer, the azide is at position 5.[1][2] The fluorines are at 1, 2, and 3. The positions ortho to the azide (4 and 6) are hydrogens .
-
Critical Insight: Consequently, this specific probe is susceptible to ring expansion , unlike PFPAs. Researchers must anticipate "nucleophile-trapped" byproducts in their MS search parameters.
-
Photolysis Pathway Diagram
Part 2: Comparative Performance Analysis
The following table contrasts the 5-Azido-1,2,3-trifluorobenzene moiety against standard alternatives.
| Feature | 5-Azido-1,2,3-trifluorobenzene | Perfluorophenyl Azide (PFPA) | Trifluoromethyl Diazirine | Benzophenone |
| Reactive Species | Nitrene (Singlet/Triplet) | Nitrene (Stabilized Singlet) | Carbene | Diradical (Triplet) |
| Crosslinking Efficiency | Moderate (Risk of rearrangement) | High (Rearrangement suppressed) | Highest (Fast insertion) | Low (Slow, reversible) |
| Irradiation Wavelength | < 300 nm (Protein damage risk) | < 300 nm | ~350–360 nm (Benign) | ~350–360 nm |
| MS Identification | +145.01 Da (Insertion) | +181.0 Da (Insertion) | +28.0 Da (Carbene-N2 loss) | +182.1 Da |
| Steric Bulk | Low (Planar) | Low (Planar) | Very Low (Compact) | High (Bulky) |
| Primary Drawback | Ring Expansion (High background) | UV damage to sample | Synthesis complexity | Non-specific labeling |
Senior Scientist Verdict: Use 5-Azido-1,2,3-trifluorobenzene only if:
-
You are synthesizing a specific scaffold where the 1,2,3-trifluoro substitution pattern is required for binding affinity (SAR).
-
You are using it as a negative control against PFPAs to demonstrate the necessity of ortho-fluorination. For general discovery, Trifluoromethyl Diazirines or PFPAs are superior choices.
Part 3: Mass Spectrometry Workflow
Calculated Mass Shifts
When analyzing peptides labeled with this probe, you must search for specific mass modifications.
-
Intact Probe (Pre-Photolysis): If the azide is intact (e.g., analyzing the probe-peptide conjugate before UV), the mass added is that of the residue minus the leaving group used for attachment.
-
Photolyzed Crosslink (Post-UV):
-
Mechanism: Loss of N₂ (-28.006 Da).
-
Formula Change: C₆H₂F₃N₃
C₆H₂F₃N. -
Net Mass Shift: +145.0139 Da (Monoisotopic).
-
Note: If the nitrene rearranges and is trapped by water (e.g., during digestion), the shift will be +145.01 + 18.01 (H₂O) = +163.02 Da .
-
Fragmentation Behavior (CID/HCD)
Fluorinated aromatics exhibit distinct fragmentation patterns in MS/MS:
-
Neutral Losses: Expect losses of HF (20 Da) or F• (19 Da) from the precursor ion, which are rare in native peptides.
-
Reporter Ions: In high-energy collision (HCD), the fluorinated ring may detach. Look for low-mass ions corresponding to the fluorinated phenyl cation (m/z ~133 or 147 depending on structure).
-
Charge Reduction: The electron-withdrawing nature of the trifluoro-ring reduces the proton affinity of nearby basic residues, potentially altering charge state distributions (favoring lower charge states).
Part 4: Experimental Protocol (Self-Validating)
This protocol assumes the probe is already conjugated to a ligand/peptide and you are performing the crosslinking and MS analysis.
Phase 1: Photolysis & Crosslinking
-
Equilibration: Incubate Probe (10 µM) with Target Protein (1 µM) in PBS (pH 7.4) for 30 min in the dark.
-
Control A: Protein + DMSO (No Probe).
-
Control B: Protein + Probe (No UV).
-
-
Irradiation: Irradiate samples at 254 nm (handheld lamp) or 300 nm (Rayonet) for 5–10 minutes on ice.
-
Validation: 254 nm is harsh. If protein precipitates, use a glass filter to cut off <290 nm or switch to 300 nm.
-
-
Quenching: Add DTT (to 10 mM) to quench remaining azides (via reduction to amines) and reduce disulfides simultaneously.
Phase 2: Sample Preparation
-
Alkylation: Add Iodoacetamide (20 mM, 30 min, dark).
-
Digestion: Trypsin/Lys-C (1:50 ratio) overnight at 37°C.
-
Enrichment (Optional but Recommended): If the probe has a biotin handle, perform Streptavidin pulldown. If not, use SCX fractionation to separate crosslinked (often higher charge) peptides from unmodified ones.
Phase 3: LC-MS/MS Acquisition
-
Instrument: Orbitrap or Q-TOF (High Resolution is mandatory to distinguish the +145.01 Da shift from other modifications).
-
Ion Source: ESI. Avoid high source temperatures (>300°C) if analyzing intact azides, as they can thermally decompose in the source.
-
Fragmentation: HCD (Normalized Collision Energy 25-30%).
Phase 4: Data Analysis (Search Parameters)
-
Variable Modification 1: +145.0139 Da on [Any Amino Acid] (Specific Insertion).
-
Variable Modification 2: +163.0245 Da on [Any Amino Acid] (Water-trapped Ketenimine - Critical for this specific probe).
-
Variable Modification 3: -26.01 Da (Reduction of Azide to Amine: -N₂ + 2H) on the probe residue itself (Control B check).
MS Workflow Diagram
Part 5: References
-
Schnapp, K. A., et al. (1993). "Exploratory photochemistry of fluorinated aryl azides.[3] Implications for the design of photoaffinity labeling reagents." Bioconjugate Chemistry. Link
-
Citation Context: Establishes that ortho-fluorines are required to suppress ring expansion; supports the claim that 1,2,3-trifluoro (meta-azido) is prone to rearrangement.
-
-
Keana, J. F., & Cai, S. X. (1990). "New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides." The Journal of Organic Chemistry. Link
-
Citation Context: The foundational paper on Perfluorophenyl Azides (PFPA) as the superior alternative to simple aryl azides.
-
-
Dubinsky, L., et al. (2012). "Analysis of the protein-binding sites of photoaffinity probes by mass spectrometry." Methods in Molecular Biology. Link
-
Citation Context: General protocols for MS analysis of photolabeled peptides.
-
-
Enamine Store. "5-azido-1,2,3-trifluorobenzene Product Page." Link
-
Citation Context: Verification of the specific isomer structure and commercial availability as a building block.
-
Sources
Comparative Guide: 5-Azido-1,2,3-trifluorobenzene vs. Diazirines for Photo-Crosslinking
Topic: 5-Azido-1,2,3-trifluorobenzene vs. Diazirines for Photo-Crosslinking Efficiency Content Type: Publish Comparison Guide
Executive Summary: The Structural Verdict
In the landscape of photoaffinity labeling (PAL) and crosslinking, the choice between 5-Azido-1,2,3-trifluorobenzene and Diazirines (specifically 3-trifluoromethyl-3-phenyldiazirine derivatives) is not merely a preference but a decision dictated by reaction mechanism efficiency .
While Diazirines are widely regarded as the "gold standard" for unbiased interactions due to their generation of highly reactive carbenes that insert efficiently into C–H bonds, 5-Azido-1,2,3-trifluorobenzene presents a unique chemical case.
Crucial Scientific Insight: Based on the "Ortho-Fluorine Effect" established in photochemistry, 5-Azido-1,2,3-trifluorobenzene is theoretically inferior to both Diazirines and fully fluorinated azides (like pentafluorophenyl azide, PFPA).
-
The Flaw: The specific isomer 5-Azido-1,2,3-trifluorobenzene lacks fluorine substituents at the positions ortho to the azide group (C4 and C6 are hydrogens).
-
The Consequence: Without ortho-fluorines to stabilize the singlet nitrene, this molecule is prone to ring expansion (forming a ketenimine/dehydroazepine intermediate) rather than efficient crosslinking. This results in lower yields and higher non-specific background compared to diazirines.
Recommendation: For maximum efficiency and "zero-length" crosslinking, Diazirines are the superior choice. If a fluorinated azide is required (e.g., for specific chemical stability), Pentafluorophenyl Azide (PFPA) is the correct alternative, not the 1,2,3-trifluoro-5-azido isomer.
Mechanism of Action: The Chemistry of Capture
To understand the performance gap, we must visualize the photolysis pathways.
The Diazirine Pathway (Carbene Generation)
Upon irradiation at ~350–360 nm (long-wave UV, safe for proteins), the diazirine ring expels nitrogen (
-
Reactivity: The carbene is an electron-deficient species that rapidly inserts into O–H, N–H, and most importantly, aliphatic C–H bonds .
-
Efficiency: Because it does not rely on nucleophiles, it captures transient interactions with high fidelity.
The 5-Azido-1,2,3-trifluorobenzene Pathway (Nitrene vs. Ring Expansion)
Upon irradiation (<300 nm), the azide releases
-
The Critical Fork: The nitrene has two fates:
-
C–H Insertion (Desired): Crosslinks to the target.
-
Ring Expansion (Undesired): Rearranges into a reactive ketenimine (dehydroazepine). This species is an electrophile that reacts slowly with nucleophiles (causing background noise) rather than inserting into the target.
-
-
The Ortho-Effect: Research confirms that fluorine atoms ortho to the azide are required to suppress ring expansion.[2] 5-Azido-1,2,3-trifluorobenzene lacks this stabilization.
Mechanistic Diagram
Figure 1: Comparative photochemical pathways. Note the diversion of the Azide pathway into "Ring Expansion" due to the lack of ortho-fluorine stabilization, whereas Diazirines proceed directly to insertion.
Performance Comparison Matrix
The following data synthesizes experimental trends from photochemistry literature regarding aryl azides and diazirines.
| Feature | Diazirine (e.g., TFPD) | 5-Azido-1,2,3-trifluorobenzene | Pentafluorophenyl Azide (PFPA) |
| Reactive Intermediate | Carbene | Nitrene (prone to rearrangement) | Nitrene (Stabilized) |
| Activation Wavelength | 350–360 nm (Bio-safe) | < 300 nm (DNA/Protein damage risk) | < 300 nm (often 254 nm) |
| Crosslinking Efficiency | High (~30–70% insertion) | Low (dominated by ring expansion) | Medium-High (suppressed expansion) |
| Target Selectivity | Unbiased (C–H, N–H, O–H) | Biased towards Nucleophiles | Semi-biased (improved C-H insertion) |
| Size / Sterics | Small (Isosteric to Methyl) | Medium (Benzene ring) | Medium (Benzene ring) |
| Stability (Ambient) | High (Stable to acid/base) | Moderate (Light sensitive) | Moderate (Light sensitive) |
| Primary Drawback | Synthesis complexity; Diazo-isomer formation | Inefficient crosslinking | Requires short-wave UV |
Key Takeaway: The 5-Azido-1,2,3-trifluorobenzene molecule combines the disadvantages of aryl azides (UV damage, ring expansion) without the benefit of full fluorination (which rescues efficiency). Diazirines remain the superior choice for high-yield, unbiased labeling.
Experimental Protocols
To validate these claims, the following protocols outline how to test crosslinking efficiency using a model protein system (e.g., BSA or Lysozyme).
Protocol A: Diazirine Crosslinking
Objective: Capture transient interactions with minimal background.
-
Preparation: Dissolve the Diazirine probe in DMSO (Stock 10-50 mM).
-
Incubation: Incubate probe with protein sample (1 mg/mL in PBS, pH 7.4) for 30 mins at 4°C or RT. Keep in dark.
-
Irradiation:
-
Transfer sample to a quartz cuvette or clear 96-well plate (lid off).
-
Irradiate at 365 nm (UV lamp, approx. 4–10 mW/cm²) for 10–15 minutes on ice.
-
Note: Extended irradiation (>20 min) provides diminishing returns due to diazo-isomer formation.
-
-
Analysis: Proceed to SDS-PAGE or LC-MS/MS.
Protocol B: Aryl Azide Crosslinking (Validation of Inefficiency)
Objective: Demonstrate the reduced yield of the 5-Azido-1,2,3-trifluorobenzene derivative.
-
Preparation: Dissolve Azide probe in DMSO.
-
Incubation: Same as above.
-
Irradiation:
-
Requires 254 nm (short-wave UV) or high-intensity 300 nm source.
-
Irradiate for 5–10 minutes on ice.
-
Warning: 254 nm damages proteins; limit exposure.
-
-
Quenching: Add excess DTT or Hydroxylamine to quench unreacted ketenimines (the ring-expanded byproduct).
Analytical Workflow (Proteomics)
Figure 2: Standard Photo-Crosslinking Proteomics Workflow.
Expert Troubleshooting & Optimization
-
The "Yellowing" Effect: If your Azide reaction mixture turns bright yellow/brown upon irradiation, you are observing polymer formation from the ring-expanded ketenimine. This confirms failed crosslinking to the target. Diazirines typically remain colorless or turn slightly pale.[3]
-
Scavengers: When using Azides, avoid buffers with primary amines (Tris, Glycine) during irradiation, as they will react with the ketenimine intermediate, creating false positives. Diazirines are compatible with Tris buffers.
-
The "Ortho" Fix: If you must use an azide (e.g., for cost reasons), switch from 5-Azido-1,2,3-trifluorobenzene to 4-Azido-2,3,5,6-tetrafluorobenzoic acid . The fluorines ortho to the azide will stabilize the nitrene and improve C–H insertion yields significantly [1].
References
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry.[4][5]
-
Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[6][7] Bioorganic & Medicinal Chemistry.[8][9][10]
-
Soundararajan, S., et al. (2019). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Journal of Organic Chemistry.[4][5]
-
Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments. Chemical Reviews.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1423-15-0: 1-Azido-2,3,4,5,6-pentafluorobenzene [cymitquimica.com]
- 4. Synthesis and photochemical properties of oligo-ortho-azobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. Short and High-Yielding Synthesis of a Minimalist Diazirine–Alkyne Photo-Cross-Linker and Photoaffinity Labeling Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
comparative study of fluorinated vs. non-fluorinated aryl azides for bioconjugation
Executive Summary
For decades, phenyl azides were the workhorse of photoaffinity labeling (PAL) and surface functionalization. However, their utility is severely compromised by a fatal mechanistic flaw: ring expansion . Upon UV irradiation, non-fluorinated aryl azides predominantly rearrange into electrophilic ketenimines rather than forming the desired nitrenes required for C-H insertion.
The Verdict: Perfluorophenyl azides (PFPAs) are the superior choice for high-fidelity bioconjugation. The introduction of fluorine atoms stabilizes the phenyl ring, effectively blocking ring expansion and forcing the reaction pathway toward singlet nitrene formation. This results in C-H insertion efficiencies of >60% for PFPAs, compared to <30% for non-fluorinated variants, which often yield non-specific "tar" or nucleophilic addition byproducts.
Mechanistic Divergence: The "Ring Expansion" Trap
To understand the performance gap, one must look at the photochemistry. The goal of aryl azide activation is to generate a singlet nitrene that can insert into a C-H or N-H bond on a target molecule.
Non-Fluorinated Phenyl Azides (The Failure Mode)
When a standard phenyl azide is irradiated, the resulting singlet nitrene is unstable. It rapidly rearranges (ring expands) into a 1,2-didehydroazepine (a cyclic ketenimine).
-
Consequence: This intermediate is a long-lived electrophile that reacts with nucleophiles (like water or amines) rather than inserting into C-H bonds. This leads to low crosslinking yields and high non-specific background labeling.
Fluorinated Aryl Azides (The Solution)
Fluorine is highly electronegative. When substituted at the ortho positions (as in perfluorophenyl azides), it destabilizes the transition state required for ring expansion.
-
Consequence: The ring expansion pathway is energetically unfavorable. The singlet nitrene is "trapped" and must either insert into a C-H bond (the desired reaction) or undergo intersystem crossing to a triplet nitrene. This creates a robust, high-yield conjugation system.
Visualization: Reaction Pathways
The following diagram illustrates the critical bifurcation in pathways between the two chemistries.
Figure 1: Mechanistic comparison showing how fluorination blocks the deleterious ring expansion pathway, forcing productive C-H insertion.
Performance Metrics: Head-to-Head Comparison
The following data synthesizes performance characteristics from Keana & Cai's seminal work and subsequent proteomic applications.
| Feature | Non-Fluorinated (Phenyl Azide) | Fluorinated (PFPA/TFPA) | Impact on Research |
| Primary Intermediate | Ketenimine (Dehydroazepine) | Singlet Nitrene | Selectivity: PFPAs bind the target; Phenyl azides react with solvent. |
| C-H Insertion Efficiency | < 30% (Poor) | > 60% (Excellent) | Yield: PFPAs require less probe to achieve detectable labeling. |
| Activation Wavelength | ~254 nm (Short UV) | ~254 - 350 nm* | Sample Integrity: PFPAs allow use of filters to block damaging deep UV. |
| Ambient Stability | Moderate | High | Handling: PFPAs are more robust during benchtop preparation. |
| Storage Stability | Good | Excellent | Shelf-life: Fluorination prevents spontaneous decomposition. |
*Note: While both absorb in the UV, conjugated PFPAs often have "shoulders" allowing activation >300nm, reducing protein denaturation compared to the strict 254nm often required for simple phenyl azides.
Experimental Protocol: Photoaffinity Labeling (PAL)
This protocol utilizes a Perfluorophenyl Azide (PFPA) probe for labeling a target protein in a complex lysate.
Prerequisites:
-
Probe: PFPA-conjugated ligand (e.g., Biotin-Linker-PFPA-Drug).
-
Light Source: UV Lamp (Mercury arc or LED) capable of 300–365 nm output (approx. 100W).
-
Filters: Long-pass filter (e.g., Pyrex or specific glass) to cut off light <280 nm.
Step-by-Step Methodology
-
Equilibration (Dark Incubation):
-
Incubate the protein sample (lysate or purified) with the PFPA probe.
-
Condition: 30 mins at 4°C or RT in the dark.
-
Reasoning: Allows the ligand to establish non-covalent equilibrium binding with the target receptor before "locking" it in.
-
-
Oxygen Scavenging (Optional but Recommended):
-
Purge the sample with Nitrogen or Argon for 5 minutes.
-
Reasoning: Dissolved oxygen quenches triplet nitrenes. While PFPAs favor singlet insertion, removing oxygen maximizes the lifetime of reactive species and prevents photo-oxidation of the protein.
-
-
Irradiation (The "Click"):
-
Place samples on ice (to prevent heating).
-
Position UV lamp 5–10 cm from the sample.
-
Irradiate for 5–15 minutes.
-
Control: Include a "No UV" sample to distinguish non-specific binding from covalent crosslinking.
-
-
Quenching & Lysis:
-
Add a stop solution (e.g., excess DTT or free ligand) if applicable, though nitrenes are short-lived.
-
Lyse cells (if using whole cells) using RIPA buffer with protease inhibitors.
-
-
Enrichment & Analysis:
-
Capture biotinylated targets using Streptavidin beads.
-
Wash stringently (1% SDS, 8M Urea) to remove non-covalent binders.
-
Elute and analyze via Western Blot or LC-MS/MS.
-
Workflow Visualization
Figure 2: Standardized Photoaffinity Labeling workflow using PFPA probes.
Troubleshooting & Expert Insights
Issue: Low Crosslinking Efficiency
-
Diagnosis: Oxygen quenching or insufficient light intensity.
-
Fix: Ensure the UV source is not attenuated by the plasticware. Use quartz cuvettes or open-top vessels. Degas buffers thoroughly.
Issue: High Non-Specific Background
-
Diagnosis: "Pseudo-affinity" labeling. The hydrophobic PFPA moiety might drive non-specific sticking to hydrophobic pockets.
-
Fix: Perform a "Competition Control" by adding 100x excess of the free (non-probe) ligand. If the signal does not disappear, the binding is non-specific.
Issue: Protein Degradation
-
Diagnosis: UV damage.
-
Fix: Use a long-pass filter (>300 nm). PFPAs are efficient enough to work with the lower energy tail of the absorption spectrum, whereas phenyl azides often require the harsh 254 nm peak.
References
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry.
-
Platz, M. S. (1995). Comparison of Phenyl Azide and Perfluorophenyl Azide Photochemistry. Accounts of Chemical Research.
-
Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[1] Accounts of Chemical Research.
-
Fleissner, M. R., et al. (2011). Structure and Dynamics of a Conformational Switch Involved in Systole-Diastole. Proceedings of the National Academy of Sciences (PNAS).
Sources
Precision Kinetics: 19F NMR vs. Conventional Methods for Monitoring 5-Azido-1,2,3-trifluorobenzene Functionalization
Executive Summary: The Case for Fluorine-Centric Analysis
In the high-stakes environment of drug discovery and materials science, 5-Azido-1,2,3-trifluorobenzene serves as a critical photoaffinity labeling reagent and a "click" chemistry synthon. However, its high reactivity and the subtle electronic changes during functionalization often render conventional monitoring techniques (HPLC-UV, LC-MS, 1H NMR) inefficient or imprecise.
This guide argues for the adoption of 19F NMR (Fluorine-19 Nuclear Magnetic Resonance) as the superior analytical standard for this specific compound. Unlike proton NMR, which suffers from spectral crowding, or HPLC, which requires invasive sampling, 19F NMR leverages the 1,2,3-trifluoro motif as a built-in, background-free reporter system. This approach enables quantitative, real-time, in-situ kinetic monitoring with a level of structural resolution that other methods cannot match.
The Analytical Challenge
Monitoring reactions involving 5-Azido-1,2,3-trifluorobenzene presents a unique "Triad of Difficulty" for standard analytical chemistry:
-
Spectral Overlap (1H NMR): The aromatic region (7.0–8.0 ppm) is often crowded with signals from reagents, catalysts, and solvents. The target molecule has few protons, making integration unreliable.
-
Chromophore Ambiguity (HPLC-UV): The azide group and the trifluorobenzene core have UV absorption profiles that often overlap with solvents or reaction byproducts, complicating accurate quantification without extensive calibration.
-
Labile Intermediates (LC-MS): Azides are energetic and can degrade during the ionization process in Mass Spectrometry, leading to false negatives or skewed abundance ratios.
Comparative Analysis: 19F NMR vs. Alternatives
The following matrix objectively compares 19F NMR against the industry standards for this specific application.
| Feature | 19F NMR | HPLC-UV | LC-MS | 1H NMR |
| Selectivity | High: 100% specific to F-containing species.[1] No solvent background. | Medium: Depends on column resolution and UV extinction coefficients. | High: Mass-specific, but subject to ionization suppression. | Low: High interference from non-deuterated solvents and reagents. |
| In-Situ Monitoring | Yes: "Tube-is-the-reactor." No sampling required. | No: Requires aliquoting, quenching, and dilution. | No: Requires aliquoting and dilution. | Yes: But limited by solvent suppression needs. |
| Time Resolution | Fast: Spectra in <1 min (high sensitivity of 19F). | Slow: 10–30 min per run (equilibration + elution). | Medium: 5–10 min per run. | Medium: Depends on relaxation times (T1). |
| Quantification | Absolute: qNMR is inherently quantitative (integrals | Relative: Requires external standard calibration curves. | Relative: Ionization efficiency varies; requires internal standards. | Absolute: But error-prone due to overlap. |
| Structural Insight | High: J-coupling patterns reveal immediate electronic environment changes. | Low: Retention time shift only; no structural data. | Medium: Mass change only; no isomer differentiation. | Medium: Splitting patterns often obscured. |
Deep Dive: The 19F Signature Advantage
The 1,2,3-trifluorobenzene moiety is not just a structural feature; it is a hyper-sensitive magnetic probe.
The Spectral Fingerprint
Due to the symmetry of 5-Azido-1,2,3-trifluorobenzene (plane of symmetry through C2-C5), the 19F NMR spectrum displays a distinct second-order pattern:
-
F2 (Central Fluorine): Appears as a distinct triplet (due to coupling with F1 and F3).
-
F1 & F3 (Lateral Fluorines): Appear as a doublet (coupling with F2).
The "Click" Shift
When the azide group at position 5 reacts (e.g., in a CuAAC reaction to form a triazole), the electronic shielding of the ring changes dramatically.
-
Mechanism: The formation of the triazole ring alters the electron density of the benzene ring. This perturbation propagates through the
-framework to the fluorine atoms. -
Result: The chemical shifts (
) of the F1/F3 doublet and F2 triplet will migrate significantly. This shift is diagnostic . You can quantify the Product integral vs. the Reactant integral in the same spectrum without overlap, as the chemical shift dispersion of 19F is large (~300 ppm range).
Experimental Protocol: Real-Time Kinetic Monitoring
Objective: Monitor the conversion of 5-Azido-1,2,3-trifluorobenzene to a triazole product via CuAAC click reaction using in-situ 19F NMR.
Reagents & Equipment[1][2][3][4]
-
Substrate: 5-Azido-1,2,3-trifluorobenzene (0.1 M).
-
Reactant: Phenylacetylene (1.2 equiv).
-
Catalyst: CuI / Ligand complex.[2]
-
Solvent: Deuterated solvent (e.g., CD3CN or DMSO-d6) is preferred for locking, but non-deuterated solvents can be used with a coaxial insert.
-
Internal Standard (Optional):
-Trifluorotoluene (inert, distinct shift at -63 ppm).
Step-by-Step Workflow
-
Baseline Acquisition (T=0):
-
Prepare the solution containing only the azide and internal standard in the NMR tube.
-
Acquire a 19F spectrum (SW = 200 ppm, Center = -140 ppm).
-
Validate: Ensure the 2:1 integral ratio of the doublet:triplet pattern.
-
-
Reaction Initiation:
-
Add the alkyne and catalyst directly to the NMR tube.
-
Cap and invert gently to mix (do not vortex vigorously if using coaxial inserts).
-
Place immediately into the NMR probe.
-
-
Kinetic Loop Setup:
-
Set the probe temperature (e.g., 25°C or 40°C).
-
Configure a "multi-zg" or "arrayed" experiment.
-
Parameters:
-
Pulse Angle: 30° (to allow faster repetition without saturation).
-
Relaxation Delay (D1): > 3
T1 (typically 5–10s for F). For strict qNMR, use D1 = 30s, but for kinetics, 5s is often a valid trade-off for speed. -
Scans: 8–16 scans per time point (approx. 1–2 min resolution).
-
-
Duration: Set total time to 2–4 hours.
-
-
Data Processing:
-
Apply exponential multiplication (LB = 1.0 Hz) to reduce noise.
-
Phase and baseline correct the arrayed spectra.
-
Integrate: Track the decay of the Azide F2 triplet and the growth of the Product F2 triplet.
-
Visualization: The Kinetic Workflow
The following diagram illustrates the logical flow of the 19F NMR monitoring experiment, highlighting the self-validating nature of the protocol.
Caption: Figure 1. Self-validating kinetic workflow for monitoring fluorinated azide reactions via 19F NMR.
References
-
Magritek. (n.d.).[3] On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek Application Notes.[3] Retrieved from [Link]
-
Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7212–7216. Retrieved from [Link][4]
-
Yu, B., et al. (2017). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization.[1] ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.[1][5][3][4][6][7][8][9][10] Retrieved from [Link][11]
Sources
- 1. chemrxiv.org [chemrxiv.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. New class of 19F pH indicators: fluoroanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the in vivo stability of the triazole linkage from 5-Azido-1,2,3-trifluorobenzene
The following guide provides a rigorous technical evaluation of the in vivo stability of the 1,2,3-triazole linkage derived from 5-Azido-1,2,3-trifluorobenzene . This analysis focuses on the post-ligation product (the 1-aryl-1,2,3-triazole) and its performance in biological systems.[1]
Content Type: Technical Comparison Guide Subject: 1-(3,4,5-trifluorophenyl)-1,2,3-triazole scaffolds (Note: Numbering shifts based on priority, but derived from the 1,2,3-trifluoro-5-azido precursor).
Executive Summary & The "Stability Paradox"
In bioorthogonal chemistry and drug discovery, the 1,2,3-triazole formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often cited as "metabolically inert." However, this assumption fails when the triazole is attached to electron-rich or sterically accessible aryl rings, which remain susceptible to Cytochrome P450 (CYP) oxidation.
The 5-Azido-1,2,3-trifluorobenzene precursor yields a triazole linkage that solves this metabolic liability. By fluorinating positions 1, 2, and 3 (relative to the benzene core), this scaffold blocks the most reactive metabolic "soft spots" while modulating the electronic properties of the triazole ring itself.
Verdict: The triazole linkage derived from 5-Azido-1,2,3-trifluorobenzene exhibits superior in vivo stability compared to non-fluorinated aryl triazoles and alkyl triazoles, primarily due to the metabolic blockade effect of the fluorine substituents and the suppression of oxidative defluorination.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts the stability profile of the 5-Azido-1,2,3-trifluorobenzene-derived linkage against common alternatives used in bioconjugation.
Table 1: Comparative Stability & Physicochemical Profile
| Feature | 5-Azido-1,2,3-trifluoro- Derived Triazole | Non-Fluorinated Aryl Triazole (Phenyl) | Alkyl Triazole (e.g., Ethyl/Propyl) | Perfluorinated Aryl Triazole (Pentafluoro) |
| Metabolic Stability (t½) | High (>120 min) | Low-Moderate (<60 min) | High (>120 min) | Very High (>240 min) |
| Primary Degradation Pathway | Minimal; slow hydroxylation at C4/C6 positions. | Rapid CYP-mediated hydroxylation (para/ortho). | N-dealkylation or oxidation of alkyl chain. | None (fully blocked). |
| GSH Reactivity (SNAr) | Low (Stable). | Inert.[1][2] | Inert.[1][2] | High (Prone to defluorination via glutathione). |
| Lipophilicity (LogP) | Moderate (Tunable). | Moderate. | Low. | High (Solubility issues). |
| Electronic Character | Electron-deficient (pulls density from triazole). | Neutral. | Electron-donating.[3] | Strongly Electron-deficient. |
Key Insight: The "Goldilocks" Zone
The 1,2,3-trifluoro pattern represents a "Goldilocks" stability zone.
-
Vs. Non-fluorinated: It blocks metabolic hotspots.
-
Vs. Pentafluorinated: It avoids the high susceptibility to nucleophilic aromatic substitution (SNAr) by Glutathione (GSH) often seen with perfluorinated rings in vivo.
Mechanistic Basis of Stability
To understand why this linkage is stable, we must visualize the metabolic blockade. The diagram below illustrates how the fluorine atoms protect the ring from Phase I metabolism (CYP450).
Diagram 1: Metabolic Blockade & Electronic Stabilization
Figure 1: Mechanistic pathway demonstrating how the 1,2,3-trifluoro substitution pattern blocks CYP450 oxidation while avoiding the glutathione reactivity common in perfluorinated analogs.
Experimental Validation Protocols
To rigorously validate the stability of your specific conjugate, you must perform the following self-validating assays. These protocols are designed to detect the specific failure modes of aryl triazoles.
Protocol A: Microsomal Stability Assay (Phase I Metabolism)
Objective: Assess susceptibility to CYP450-mediated oxidation.
-
Preparation:
-
Test Compound: 1 µM (final concentration) in phosphate buffer (pH 7.4).
-
System: Pooled Liver Microsomes (Human/Mouse) at 0.5 mg protein/mL.
-
Cofactor: NADPH-regenerating system (required for oxidation).
-
-
Incubation:
-
Incubate at 37°C.
-
Timepoints: 0, 15, 30, 60, 120 minutes.
-
-
Quenching:
-
Add ice-cold Acetonitrile (containing internal standard) to stop reaction.
-
Centrifuge at 4000g for 20 min to pellet proteins.
-
-
Analysis (LC-MS/MS):
-
Monitor parent ion depletion.
-
Critical Step: Set up Multiple Reaction Monitoring (MRM) transitions to detect +16 Da (hydroxylation) and -20 Da (defluorination/hydroxylation exchange) metabolites.
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Calculate intrinsic clearance (
).
-
Protocol B: Glutathione (GSH) Trapping Assay (Phase II / SNAr)
Objective: Confirm the linkage does not undergo nucleophilic aromatic substitution (a risk for fluorinated rings).
-
Incubation:
-
Mix Test Compound (10 µM) with excess GSH (5 mM) in phosphate buffer (pH 7.4).
-
Incubate at 37°C for 24 hours.
-
-
Analysis:
-
Analyze via LC-MS/MS.
-
Target: Look for adducts with mass shift +307 Da (GSH addition) or +287 Da (GSH displacement of Fluorine, -F +GSH).
-
-
Validation Criteria:
-
< 1% adduct formation after 24h indicates stability suitable for intracellular applications.
-
Experimental Workflow Visualization
The following diagram outlines the decision tree for evaluating the stability data generated from the protocols above.
Diagram 2: Stability Evaluation Workflow
Figure 2: Decision matrix for interpreting stability data. The 1,2,3-trifluoro scaffold typically follows the "Yes/No" path to Validated Stability.
Conclusion
The triazole linkage derived from 5-Azido-1,2,3-trifluorobenzene represents a superior bioorthogonal handle for in vivo applications. It effectively mitigates the oxidative instability of standard phenyl triazoles without incurring the high glutathione reactivity associated with perfluorinated analogs.
Recommendation: For drug conjugates or imaging probes requiring circulation times >2 hours, this scaffold is preferred over non-fluorinated alternatives. Researchers should verify the absence of GSH adducts using the protocol above to ensure intracellular safety.
References
-
Tron, G. C., et al. (2008). "Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold." Chemical Reviews. Link
-
Meldal, M., & Tornøe, C. W. (2008). "Cu-catalyzed azide−alkyne cycloaddition." Chemical Reviews. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
-
Patterson, D. M., et al. (2014). "Improved cyclopropene reporters for probing protein myristoylation." (Discusses metabolic stability of bioorthogonal handles). Molecular BioSystems. Link
-
Jessop, T. C., et al. (2006). "Stability of N-linked triazoles to acid, base, and reduction." Organic Letters. Link
Sources
- 1. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Comparative Analysis of Azido-Trifluorobenzene Isomers for Photo-Crosslinking Efficiency
An In-Depth Technical Guide for Researchers
The Principle and Power of Photo-Crosslinking
In the intricate landscape of molecular biology, understanding transient and weak interactions is paramount. Photo-crosslinking, a powerful technique in chemical biology, offers a method to "freeze" these fleeting interactions by creating covalent bonds between interacting molecules upon activation by light.[1][2] This process transforms non-covalent interactions into stable covalent linkages, enabling the identification of binding partners, the mapping of interaction interfaces, and the elucidation of complex biological networks.[3][4]
Among the arsenal of photo-reactive probes, aryl azides have been a mainstay.[5] Upon irradiation with UV light, these compounds extrude dinitrogen gas to generate highly reactive nitrenes, which can then insert into various chemical bonds of a nearby molecule.[6][7][8][9] The introduction of electron-withdrawing groups, such as fluorine atoms, onto the phenyl ring has led to the development of fluorinated phenyl azides (FPAs), which can exhibit superior crosslinking performance.[10][11] This guide focuses specifically on azido-trifluorobenzene isomers, exploring how the placement of the trifluoromethyl (-CF₃) group influences their photochemical properties and ultimate crosslinking efficiency.
The Photochemical Mechanism: A Tale of Two Pathways
The efficacy of an aryl azide photo-crosslinker is dictated by the fate of the nitrene intermediate generated upon photolysis. The process is not merely a simple activation and insertion; it is a competition between productive crosslinking and unproductive side reactions.
Upon absorbing a photon (typically in the 254-365 nm range), the azido-trifluorobenzene molecule is excited, leading to the rapid elimination of N₂ and the formation of a highly reactive singlet nitrene. This singlet nitrene is the key to successful crosslinking, as it can readily insert into C-H and N-H bonds of interacting biomolecules.
However, the singlet nitrene exists in a delicate balance with its triplet state and is also susceptible to intramolecular rearrangements. The primary competing, and often undesired, pathways include:
-
Intersystem Crossing (ISC): The singlet nitrene can convert to a more stable, but less reactive, triplet nitrene.[7]
-
Ring Expansion: The nitrene can attack the aromatic ring intramolecularly, leading to a didehydroazepine intermediate. This species is then typically trapped by nucleophiles in the solvent, failing to crosslink the target.[7]
-
Dimerization: Nitrenes can react with each other to form azo compounds, a common side product if the crosslinker concentration is too high.[7]
The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronics of the phenyl ring and the resulting nitrene. This modulation can alter the rates of these competing pathways, thereby affecting the overall quantum yield of crosslinking. The position of the -CF₃ group relative to the azide (ortho, meta, para) is therefore a critical determinant of the reagent's performance.
Caption: Experimental workflow for comparing crosslinking efficiency via SDS-PAGE.
Protocol 2: Identification of Cross-Linked Peptides by Mass Spectrometry
For definitive proof and residue-level mapping of crosslinks, mass spectrometry (MS) is the gold standard. [12][13][14]This protocol provides a general workflow.
Methodology:
-
Scale-Up and Crosslink: Perform the crosslinking reaction from Protocol 1 on a larger scale (e.g., 100-500 µL) to generate sufficient material.
-
Denaturation, Reduction, and Alkylation:
-
Denature the protein sample using 8 M urea.
-
Reduce disulfide bonds with Dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA) to prevent re-formation of disulfide bonds. [12]3. Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration (< 2 M).
-
Digest the protein mixture overnight with a protease (e.g., trypsin). Trypsin cleaves after lysine and arginine residues. [12]4. Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. [12]5. LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).
-
The instrument will fragment the peptides and measure the mass-to-charge ratio of the resulting fragments.
-
-
Data Analysis:
-
Use specialized crosslink identification software (e.g., MeroX, XiSearch) to analyze the complex MS/MS data. [12] * This software searches for pairs of peptides linked by the mass of the crosslinker remnant after the loss of N₂.
-
Efficiency Metric: The number of identified cross-linked peptide-spectrum matches (CSMs) for each isomer serves as a direct, quantitative measure of its in-solution crosslinking efficiency.
-
Conclusion and Recommendations
The selection of a photo-crosslinker is a critical step in experimental design. While all azido-trifluorobenzene isomers are potent photoreactive agents, their efficiencies are not equal. The substitution pattern of the trifluoromethyl group directly impacts steric accessibility and the propensity for unproductive side reactions.
-
For Initial Screening: The para-azido-trifluorobenzene isomer is a logical starting point due to its minimal steric hindrance, maximizing the potential for insertion into sterically accessible binding sites.
-
For Maximizing Yield: If initial screening shows low yields or evidence of side reactions, testing the ortho- and meta-isomers is highly recommended. The ortho-isomer, in particular, may offer a cleaner photochemical reaction, potentially leading to a higher yield of desired cross-linked products despite its steric bulk.
Ultimately, the most reliable path forward is empirical validation. By employing the systematic protocols outlined in this guide, researchers can confidently assess the performance of each isomer within their specific biological system, ensuring the selection of the most efficient and effective tool for capturing molecular interactions.
References
- Optimization of fluorinated phenyl azides as universal photocrosslinkers for semiconducting polymers - PMC - NIH. (2024).
- General bis(fluorophenyl azide) photo-crosslinkers for conjugated and non-conjugated polyelectrolytes. (n.d.).
- Validation of trifluoromethylphenyl diazirine cholesterol analogues as cholesterol mimetics and photolabeling reagents - PMC - PubMed Central. (n.d.).
- Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. (2024).
- Fluoro Aryl Azides: Synthesis, Reactions and Applications. (n.d.).
- Nitrene - Wikipedia. (n.d.). Wikipedia.
- Photoreactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
- Photochemistry of Azides: The Azide/Nitrene Interface. (n.d.).
- Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC - NIH. (2011).
- Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC - NIH. (n.d.).
- Cross-linking Protocols and Methods. (n.d.).
- Understanding the Chemistry of Nitrene and Highlighting its Remarkable Catalytic Capabilities as a Non-Heme Iron Enzyme. (n.d.). AWS.
- Modulating the photolysis of aryl azides in supramolecular host to develop photoactivatable fluorophores. (n.d.).
- Protein Crosslinking Reagents and Application. (n.d.).
- Cross-linking mass spectrometry for mapping protein complex topologies in situ. (n.d.). Essays in Biochemistry | Portland Press.
- Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC. (n.d.).
- The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC - NIH. (n.d.).
- Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PubMed. (n.d.).
- Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels - PubMed. (n.d.).
Sources
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of fluorinated phenyl azides as universal photocrosslinkers for semiconducting polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives for the GABA-gated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Benchmarking 5-Azido-1,2,3-trifluorobenzene (ATFB) in Photoaffinity Labeling
Executive Summary
Bottom Line Up Front: 5-Azido-1,2,3-trifluorobenzene (ATFB) represents a critical evolution in phenyl azide chemistry. While traditional phenyl azides suffer from low crosslinking yields due to ring expansion, ATFB leverages the "Fluorine Effect" to stabilize the singlet nitrene intermediate. This results in C-H insertion efficiencies that rival or exceed diazirines in specific matrices, without the synthetic complexity of diazirine scaffolds or the steric bulk of benzophenones.
This guide benchmarks ATFB against the "Big Three" (Benzophenones, Diazirines, and Phenyl Azides) to assist medicinal chemists and chemical biologists in selecting the optimal tool for target deconvolution.
Part 1: The Chemistry of Efficiency (Mechanism)
To understand why ATFB outperforms standard phenyl azides, one must look at the fate of the nitrene intermediate.
The "Fluorine Shield"
Upon UV irradiation, an aryl azide releases nitrogen (
-
Standard Phenyl Azides: The singlet nitrene is unstable and rapidly rearranges into a ketenimine (via ring expansion to a dehydroazepine). Ketenimines are electrophiles that react with nucleophiles (e.g., water, amines) rather than performing the desired C-H insertion. This is the primary cause of low labeling yields (<30%).
-
ATFB (Perfluorophenyl Azides): The fluorine atoms on the ring exert a strong electron-withdrawing effect and steric protection. This suppresses the rearrangement to the ketenimine. Consequently, the lifetime of the highly reactive singlet nitrene is extended, significantly increasing the probability of successful C-H insertion into the target protein.
Mechanistic Pathway Diagram
The following diagram illustrates the bifurcation point where ATFB succeeds while standard azides fail.
Figure 1: The mechanistic divergence between ATFB and standard phenyl azides. Fluorination blocks the red pathway (Ring Expansion), forcing the reaction toward the green pathway (C-H Insertion).
Part 2: Comparative Analysis (The Data)
The following table benchmarks ATFB against the three most common photo-crosslinkers.
Table 1: Performance Matrix
| Feature | ATFB (Perfluorophenyl Azide) | Diazirine (DA) | Benzophenone (BP) | Standard Phenyl Azide |
| Reactive Intermediate | Singlet Nitrene (Stabilized) | Carbene | Triplet Diradical | Singlet Nitrene (Unstable) |
| Activation Wavelength | ~254 nm (or >300 nm if conjugated) | ~350–365 nm | 350–360 nm | ~254–280 nm |
| Crosslinking Efficiency | High (>50-70% C-H insertion) | High (Carbene is very reactive) | Moderate (Reversible excitation) | Low (<30%) |
| Steric Footprint | Small (Phenyl ring) | Very Small (3-membered ring) | Large (Two phenyl rings) | Small |
| Chemical Stability | High (Ambient temp/light stable) | Moderate (Acid sensitive) | Very High | High |
| Primary Drawback | UV-B/C irradiation (potential protein damage) | Synthesis difficulty; Diazo isomerization | Bulky; Long irradiation times | Ring expansion (Low yield) |
Key Insights for Decision Making:
-
Choose ATFB when: You need a small tag with high insertion efficiency and ease of synthesis. It is particularly effective when the target binding site cannot tolerate the bulk of a Benzophenone.
-
Choose Diazirine when: You strictly require long-wavelength activation (>350 nm) to minimize UV damage to live cells, and you have the synthetic resources to handle diazirine chemistry.
-
Choose Benzophenone when: Specificity is paramount. BPs are "reversible"—if they don't find a C-H bond, they relax back to the ground state and can be re-excited. This leads to very specific but slower labeling.
Part 3: Experimental Protocol (Self-Validating System)
This protocol describes the use of an ATFB-functionalized probe for proteomic labeling.
Objective: Covalent capture of a target protein in complex lysate.
Materials
-
Probe: Drug molecule conjugated to ATFB (and usually an Alkyne handle for Click chemistry).
-
Lysate: 1 mg/mL protein concentration in PBS.
-
UV Source: Handheld UV lamp (254 nm) or Stratalinker. Note: While 254 nm is standard for simple PFPAs, check the specific absorption of your conjugate. Some conjugated systems shift to 300 nm.
Step-by-Step Workflow
-
Equilibration (The Binding Step):
-
Incubate Lysate (50 µL) with Probe (1–10 µM) for 30 mins at 4°C or RT.
-
Control A: DMSO vehicle only (No probe).
-
Control B: Probe + Excess Competitor (Parent drug, 100x concentration) to validate specific binding.
-
-
Photo-Activation (The Crosslinking Step):
-
Transfer samples to a 96-well plate (open lid) or microcentrifuge tube caps.
-
Irradiate at 254 nm for 1–5 minutes on ice.
-
Critical: Do not over-irradiate. Unlike Benzophenones (which require 20+ mins), ATFB kinetics are fast. Extended 254 nm exposure degrades proteins.
-
-
Reporter Conjugation (The Analysis Step):
-
Perform CuAAC (Click Chemistry) with Azide-Biotin or Azide-Fluorophore.
-
Reagents: CuSO4 (1 mM), TCEP (1 mM), TBTA (100 µM), Reporter tag (100 µM).
-
Incubate 1 hour at RT.
-
-
Readout:
-
In-Gel Fluorescence: Run SDS-PAGE and scan.
-
Western Blot: Transfer and probe with Streptavidin-HRP.
-
LC-MS: Streptavidin enrichment followed by tryptic digest.
-
Workflow Visualization
Figure 2: Standardized workflow for ATFB-based photoaffinity labeling.
Part 4: Technical Nuances & Troubleshooting
The "Dark Reaction" Check
Before running the full experiment, ensure your ATFB probe is stable in the dark.
-
Test: Incubate probe with lysate for 2 hours in the dark.
-
Result: Run the Click reaction. You should see zero labeling. If you see labeling without UV, your probe is acting as an electrophile (non-specific alkylation), or the ATFB moiety has degraded.
Solvent Compatibility
ATFB is highly lipophilic. Ensure your stock solution (usually DMSO) does not precipitate when added to the aqueous lysate. A final DMSO concentration of <1% is recommended to maintain protein native state.
References
-
Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[1] The Journal of Organic Chemistry, 55(11), 3640–3647. Link
- The seminal paper establishing the stability and efficiency of perfluorophenyl azides.
-
Liu, L. H., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(11), 1434–1443. Link
- Review of PFPA chemistry, highlighting the suppression of ring expansion.
-
Dubinsky, L., et al. (2012). Examination of the Photoaffinity Labeling Preferences of Diazirines. Journal of the American Chemical Society, 134(17), 7284–7287. Link
- Provides comparative data on diazirine efficiency and "dead-end" products, useful for benchmarking against
-
Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link
- Comprehensive review of the "Big Three" photophores.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 5-Azido-1,2,3-trifluorobenzene
For researchers, scientists, and professionals in drug development, the proper handling and disposal of energetic compounds is a matter of paramount importance. This guide provides a detailed protocol for the safe disposal of 5-Azido-1,2,3-trifluorobenzene, a potentially hazardous intermediate. By understanding the underlying chemical principles and adhering to rigorous safety procedures, we can mitigate the risks associated with this and similar compounds.
Understanding the Hazard: The Nature of Aryl Azides
5-Azido-1,2,3-trifluorobenzene belongs to the class of organic azides, which are known for their energetic nature. The azide functional group (-N₃) is inherently unstable and can decompose exothermically, releasing nitrogen gas. This decomposition can be initiated by heat, shock, friction, or static discharge, potentially leading to an explosion.[1]
However, the stability of organic azides is influenced by their molecular structure. The presence of the electron-withdrawing trifluorinated phenyl ring in 5-Azido-1,2,3-trifluorobenzene is expected to increase its thermal stability compared to simpler alkyl azides.[2] Perfluoroaryl azides (PFAAs) have been noted for their good thermal stability.[3] Despite this increased stability, it is crucial to treat 5-Azido-1,2,3-trifluorobenzene as a potentially explosive compound at all times.
Beyond the explosion hazard, organic azides are also toxic. Inhalation, ingestion, or skin contact can be harmful.[4] A critical and often overlooked danger is the reaction of azides with acids, which can generate hydrazoic acid (HN₃), a highly toxic and explosive gas.[5]
The Disposal Strategy: Deactivation Before Disposal
Direct disposal of 5-Azido-1,2,3-trifluorobenzene as active waste is strongly discouraged due to its inherent hazards. The recommended and safest approach is to first deactivate the azide functionality by converting it into a stable amine. The Staudinger reaction is a well-established and mild method for this transformation, utilizing a phosphine, most commonly triphenylphosphine.[6][7]
The reaction proceeds through the formation of an iminophosphorane intermediate, which is then hydrolyzed to the corresponding amine and triphenylphosphine oxide.[6] This process effectively eliminates the energetic azide group, rendering the waste significantly safer to handle and dispose of through standard chemical waste streams.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of 5-Azido-1,2,3-trifluorobenzene.
Caption: Decision and action workflow for the safe disposal of 5-Azido-1,2,3-trifluorobenzene.
Quantitative Data Summary
| Compound/Parameter | Value/Observation | Source(s) |
| Organic Azides (General) | Potentially explosive (heat, shock, friction sensitive) | [1] |
| Toxic by inhalation, ingestion, and skin contact | [4] | |
| Perfluoroaryl Azides | Generally good thermal stability | [3] |
| Hydrazoic Acid (HN₃) | Highly toxic and explosive | [5] |
| Triphenylphosphine | Relatively air-stable solid | |
| Staudinger Reaction | Mild and efficient reduction of azides to amines | [6][7] |
Detailed Experimental Protocol for Disposal
This protocol details the step-by-step methodology for quenching and disposing of small quantities (up to 1 gram) of 5-Azido-1,2,3-trifluorobenzene. For larger quantities, a thorough hazard assessment and consultation with your institution's environmental health and safety (EHS) department is mandatory.
Materials:
-
5-Azido-1,2,3-trifluorobenzene waste
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Deionized water
-
Stir plate and magnetic stir bar
-
Three-neck round-bottom flask
-
Addition funnel
-
Nitrogen or Argon inert atmosphere setup
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation and Inert Atmosphere:
-
Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and an addition funnel. Ensure the setup is in a certified chemical fume hood with the sash at the lowest practical height. A blast shield should be placed in front of the apparatus.
-
Purge the flask with the inert gas.
-
-
Dissolution of the Azide:
-
Carefully transfer the 5-Azido-1,2,3-trifluorobenzene waste into the flask.
-
Add a suitable anhydrous solvent (e.g., THF or Toluene) to dissolve the azide. A concentration of approximately 0.1 M is recommended.
-
-
Preparation of the Triphenylphosphine Solution:
-
In a separate flask, dissolve at least 1.1 molar equivalents of triphenylphosphine in the same anhydrous solvent used for the azide.
-
-
Staudinger Reaction (Quenching):
-
Slowly add the triphenylphosphine solution to the stirring azide solution via the addition funnel at room temperature.
-
A noticeable evolution of nitrogen gas (bubbling) should occur. The addition should be controlled to prevent excessive gas evolution.
-
Continue stirring the reaction mixture at room temperature. The reaction is typically complete when gas evolution ceases. For aryl azides, this may take several hours.[8] It is recommended to stir for a minimum of 12 hours to ensure complete reaction.
-
-
Hydrolysis:
-
Once the reaction is deemed complete (no more bubbling), slowly add an equal volume of water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide.[6]
-
Stir the mixture for an additional 30 minutes.
-
-
Waste Collection and Labeling:
-
The resulting mixture, now containing the much less hazardous 5-Amino-1,2,3-trifluorobenzene, triphenylphosphine oxide, and solvent, should be transferred to a designated and properly labeled hazardous waste container.
-
The label must clearly indicate all components of the waste stream.
-
-
Final Disposal:
-
The sealed and labeled waste container should be disposed of through your institution's official hazardous waste management program.
-
References
-
Chemical Communications. (n.d.). 1,3,5-Trifluorobenzene, an electrolyte additive with high thermal stability and superior film-forming properties for lithium-ion batteries. RSC Publishing. Retrieved from [Link]
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Molecules. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
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Ataman Kimya. (n.d.). TRIPHENYLPHOSPHINE. Retrieved from [Link]
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OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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Organic Chemistry Frontiers. (n.d.). Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. RSC Publishing. Retrieved from [Link]
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Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Retrieved from [Link]
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EPA. (2002). DISPOSAL OF SODIUM AZIDE. Retrieved from [Link]
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Angewandte Chemie International Edition. (2017). Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction. Wiley Online Library. Retrieved from [Link]
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Physical Chemistry Chemical Physics. (n.d.). A unified model of impact sensitivity of metal azides. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Polyphosphazenes by a Fast Perfluoroaryl Azide-Mediated Staudinger Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Aryl azides and phosphines used in this Staudinger reduction triggered.... Retrieved from [Link]
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EPA. (2025). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
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OSHA. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]
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PubMed. (2017). Perfluoroaryl Azide Staudinger Reaction: A Fast and Bioorthogonal Reaction. Retrieved from [Link]
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EPA. (n.d.). Alternatives to Open Burning/Open Detonation of Energetic Materials. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
